Istaroxime hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
374559-48-5 |
|---|---|
Molecular Formula |
C21H33ClN2O3 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |
InChI |
InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/t14-,15-,16-,17+,20+,21-;/m0./s1 |
InChI Key |
AXHJYJDJXNOGNI-DESZRGPQSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Istaroxime HCl; PST2744; PST 2744; PST-2744; PST-2744 HCl; PST-2744 hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Istaroxime Hydrochloride: A Dual-Action Inotrope for Cardiac Myocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Istaroxime hydrochloride is a novel intravenous inotropic agent under investigation for the treatment of acute heart failure. It possesses a unique dual mechanism of action, distinguishing it from currently available therapies. In cardiac myocytes, istaroxime acts as both an inhibitor of the Na+/K+-ATPase (sodium pump) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This combined action results in a desirable lusitropic (myocardial relaxation) and inotropic (myocardial contraction) effect, offering potential advantages in the management of heart failure. This technical guide provides a comprehensive overview of the core mechanism of action of istaroxime in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
Istaroxime's therapeutic effects in cardiac myocytes stem from its modulation of two critical ion transporters:
-
Inhibition of Na+/K+-ATPase: Istaroxime binds to the Na+/K+-ATPase, inhibiting its function.[1][2][3] This leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, extruding Na+ and importing Ca2+. The resulting increase in intracellular calcium concentration ([Ca2+]i) enhances the contractility of the cardiac muscle.
-
Stimulation of SERCA2a: Uniquely, istaroxime also stimulates the activity of SERCA2a.[1][2][3] This action is mediated by the relief of the inhibitory effect of phospholamban (PLN) on SERCA2a.[4][5][6] By promoting the dissociation of PLN from SERCA2a, istaroxime enhances the reuptake of Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerated Ca2+ sequestration contributes to improved myocardial relaxation (lusitropy) and also increases the SR Ca2+ load available for subsequent contractions.
This dual mechanism addresses both systolic and diastolic dysfunction, which are hallmarks of heart failure.
Quantitative Data
The following tables summarize the key quantitative parameters of istaroxime's interaction with its primary targets in cardiac myocytes.
Table 1: Istaroxime Inhibition of Na+/K+-ATPase
| Parameter | Value | Species/Tissue | Reference |
| IC50 | 0.11 µM | Not specified | [7] |
| IC50 | 0.14 ± 0.02 µM | Dog kidney | [8] |
| IC50 | 32 ± 4 µM | Rat ventricular myocytes | [9][10] |
| IC50 | 55 ± 19 µM | Rat renal preparations | [8] |
Table 2: Istaroxime Stimulation of SERCA2a
| Parameter | Value | Species/Tissue | Reference |
| EC50 (reversal of PLN-induced KdCa shift on SERCA1) | 40 nM | Guinea-pig skeletal muscle | [8] |
| Concentration for maximal Vmax increase (healthy) | 100 nM | Dog cardiac SR vesicles | [4] |
| Concentration for maximal Vmax increase (failing) | 1 nM | Dog cardiac SR vesicles | [4] |
| Concentration for significant Vmax increase | 0.1 nM | Dog cardiac SR vesicles | [4] |
| Concentration used in diabetic cardiomyopathy model | 100 nM | Rat ventricular myocytes | [11] |
Table 3: Effects of Istaroxime on Intracellular Calcium Dynamics
| Parameter | Effect | Concentration | Cell Type | Reference |
| Diastolic [Ca2+] | Increased | 100 nM | Control rat ventricular myocytes | [11] |
| Diastolic [Ca2+] | Blunted disease-induced enhancement | 100 nM | Diabetic rat ventricular myocytes | [11] |
| Ca2+ transient amplitude | Rescued impairment | Not specified | Zebrafish cardiomyocytes with PLN mutation | [12] |
Signaling Pathways and Experimental Workflows
Istaroxime's Dual Mechanism of Action in a Cardiac Myocyte
Caption: Istaroxime's dual mechanism of action in a cardiac myocyte.
Experimental Workflow for Assessing Istaroxime's Effects
Caption: Experimental workflow for characterizing istaroxime's effects.
Experimental Protocols
Na+/K+-ATPase and SERCA2a Activity Assays
These assays are fundamental to quantifying the direct effects of istaroxime on its target enzymes.
Objective: To determine the IC50 of istaroxime for Na+/K+-ATPase inhibition and to characterize the stimulatory effect on SERCA2a activity.
Methodology:
-
Preparation of Microsomes:
-
Isolate cardiac tissue (e.g., from animal models or human samples) and homogenize in a buffered solution.
-
Perform differential centrifugation to enrich for microsomal fractions containing Na+/K+-ATPase and SERCA2a.
-
Determine protein concentration of the microsomal preparation.
-
-
ATPase Activity Measurement:
-
The ATPase activity is measured by quantifying the rate of ATP hydrolysis, typically by measuring the release of inorganic phosphate (Pi).
-
A common method is the colorimetric determination of Pi using malachite green or a radioactive assay using [γ-32P]ATP.[4][11]
-
For Na+/K+-ATPase: The activity is determined as the ouabain-sensitive fraction of total ATPase activity.
-
For SERCA2a: The activity is determined as the thapsigargin- or cyclopiazonic acid (CPA)-sensitive fraction of total ATPase activity.[4]
-
-
Experimental Conditions:
-
Pre-incubate the microsomal preparations with varying concentrations of istaroxime.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the amount of Pi produced.
-
-
Data Analysis:
-
For Na+/K+-ATPase, plot the percentage of inhibition against the logarithm of the istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For SERCA2a, plot the ATPase activity (or the percentage of stimulation) against the istaroxime concentration to characterize the stimulatory effect.
-
Intracellular Calcium Imaging in Cardiac Myocytes
This technique allows for the direct visualization and quantification of changes in intracellular Ca2+ dynamics in response to istaroxime.
Objective: To measure changes in the amplitude and kinetics of Ca2+ transients and the frequency of Ca2+ sparks in isolated cardiac myocytes treated with istaroxime.
Methodology:
-
Isolation of Cardiac Myocytes:
-
Isolate ventricular myocytes from animal hearts (e.g., rat, rabbit) using enzymatic digestion with collagenase and protease.
-
-
Fluorescent Ca2+ Indicator Loading:
-
Confocal Microscopy:
-
Mount the dye-loaded myocytes on a perfusion chamber on the stage of a confocal microscope.
-
Excite the Fluo-4 at approximately 488 nm and collect the emission at >510 nm.
-
Acquire images in line-scan mode along the longitudinal axis of the myocyte to achieve high temporal resolution.
-
-
Experimental Protocol:
-
Perfuse the myocytes with a physiological saline solution.
-
Electrically stimulate the cells to elicit Ca2+ transients.
-
Record baseline Ca2+ transients.
-
Perfuse the cells with a solution containing istaroxime at the desired concentration.
-
Record Ca2+ transients in the presence of istaroxime.
-
To measure Ca2+ sparks, record in the absence of electrical stimulation.
-
-
Data Analysis:
-
Analyze the recorded line-scan images to measure the amplitude, time-to-peak, and decay kinetics of the Ca2+ transients.
-
Use automated software to detect and quantify the frequency, amplitude, and spatial and temporal characteristics of Ca2+ sparks.
-
Patch-Clamp Electrophysiology
This technique is used to measure the electrical activity of single cardiac myocytes and to study the effects of istaroxime on ion channel function and the action potential.
Objective: To investigate the effects of istaroxime on the cardiac action potential, L-type Ca2+ current, and Na+/K+-ATPase pump current.
Methodology:
-
Cell Preparation:
-
Use isolated cardiac myocytes as described above.
-
-
Patch-Clamp Recording:
-
Experimental Solutions:
-
Use an external solution that mimics the extracellular environment and an internal (pipette) solution that mimics the intracellular environment.
-
The composition of these solutions can be varied to isolate specific ion currents.
-
-
Voltage-Clamp and Current-Clamp Recordings:
-
In voltage-clamp mode , the membrane potential is held constant, and the currents flowing across the membrane are measured. This is used to study individual ion channels (e.g., L-type Ca2+ channels).
-
In current-clamp mode , the current injected into the cell is controlled, and the changes in membrane potential (i.e., the action potential) are measured.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effects of istaroxime on their amplitude and kinetics.
-
Analyze the recorded action potentials to determine the effects of istaroxime on their duration, amplitude, and morphology.
-
Conclusion
This compound presents a promising therapeutic approach for acute heart failure through its innovative dual mechanism of action. By concurrently inhibiting the Na+/K+-ATPase and stimulating SERCA2a, istaroxime enhances both myocardial contraction and relaxation. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate pharmacology of istaroxime and to explore its full therapeutic potential in cardiovascular disease.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition [flore.unifi.it]
- 7. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. boa.unimib.it [boa.unimib.it]
- 10. biorxiv.org [biorxiv.org]
- 11. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. Patch Clamp Protocol [labome.com]
Istaroxime Hydrochloride: A Comprehensive Technical Review of its Dual Inotropic and Lusitropic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure syndromes.[1][2] It possesses a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+ ATPase and a stimulator of the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][3][4] This dual activity confers both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the myocardium.[5] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the dual inhibitory and activation properties of this compound.
Core Mechanism of Action: A Dual Approach to Cardiac Modulation
Istaroxime's therapeutic potential in acute heart failure stems from its ability to concurrently address two key aspects of cardiac myocyte function: intracellular sodium and calcium dynamics. It achieves this through the targeted modulation of two critical ion pumps.
Inhibition of Na+/K+ ATPase
Similar to cardiac glycosides like digoxin, Istaroxime inhibits the Na+/K+ ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in intracellular calcium concentration during systole.[4] This elevation in cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful myocardial contraction (positive inotropy).[4]
Activation of SERCA2a
Uniquely, Istaroxime also stimulates the activity of SERCA2a, the protein pump responsible for sequestering calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole.[3][4][6] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium reuptake, incomplete diastolic relaxation, and reduced SR calcium stores for subsequent contractions.[4] Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[6][7] This stimulation of SERCA2a accelerates the rate of calcium clearance from the cytosol during diastole, promoting myocardial relaxation (lusitropy).[4][6] The enhanced SR calcium load also contributes to a greater calcium release during the subsequent systole, further augmenting contractility.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Potency of this compound
| Target | Species/Tissue | Parameter | Value | Reference |
| Na+/K+ ATPase | Dog Kidney | IC50 | 0.43 ± 0.15 µM | [8] |
| Na+/K+ ATPase | Guinea Pig Kidney | IC50 | 8.5 µM | [8] |
| Na+/K+ ATPase | General | IC50 | 0.11 µM | [8] |
| SERCA2a | Failing Human Heart Muscle Strips | Concentration for Effect | 0.1 - 1.0 µM | [9] |
| SERCA2a | Aortic-Banded Guinea Pig LV Microsomes | Concentration for Effect | 100 nM | [9] |
Table 2: Preclinical Effects of this compound on Cardiac Function
| Animal Model | Parameter | Effect | Reference |
| Aortic-Banded Guinea Pigs | Fractional Shortening | +18 ± 3.7% | [9] |
| Aortic-Banded Guinea Pigs | Aortic Flow Rate | +19 ± 2.9% | [9] |
| Aortic-Banded Guinea Pigs | Peak Myocardial Systolic Velocity | +36 ± 7% | [9] |
| Aortic-Banded Guinea Pigs | Peak Atrial Flow Velocity | +69 ± 8.6% | [9] |
| Aortic-Banded Guinea Pigs | Isovolumic Relaxation Time | +19 ± 6.9% | [9] |
| Aortic-Banded Guinea Pigs | Peak Myocardial Early Diastolic Velocity | +42 ± 12% | [9] |
| Aortic-Banded Guinea Pigs | SERCA2a Maximum Velocity | Normalized (-32% depressed) | [9] |
| STZ Diabetic Rats | SERCA2a Vmax | +25% | [7] |
Table 3: Clinical Hemodynamic and Echocardiographic Effects of this compound in Acute Heart Failure
| Study/Patient Population | Parameter | Effect | Reference |
| SEISMiC (Pre-Cardiogenic Shock) | Systolic Blood Pressure (SBP) AUC (6h) | 53.1 vs 30.9 mmHg x hour (Placebo) | [10] |
| SEISMiC (Pre-Cardiogenic Shock) | SBP AUC (24h) | 291.2 vs 208.7 mmHg x hour (Placebo) | [10] |
| SEISMiC (Pre-Cardiogenic Shock) | Cardiac Index (24h) | +0.21 L/min/m² | [10] |
| SEISMiC (Pre-Cardiogenic Shock) | Left Atrial Area (24h) | -1.8 cm² | [10] |
| SEISMiC (Pre-Cardiogenic Shock) | Left Ventricular End-Systolic Volume (24h) | -12.0 ml | [10] |
| Meta-Analysis (3 RCTs) | Left Ventricular Ejection Fraction | Mean Difference: 1.06 ml | [11] |
| Meta-Analysis (3 RCTs) | Stroke Volume Index | Mean Difference: 3.04 | [11] |
| Meta-Analysis (3 RCTs) | Cardiac Index | Mean Difference: 0.18 L/min/m² | [11] |
| Meta-Analysis (3 RCTs) | E/A Ratio | Mean Difference: -0.39 | [11] |
| Meta-Analysis (3 RCTs) | Pulmonary Artery Systolic Pressure | Mean Difference: -2.30 mmHg | [11] |
| Meta-Analysis (3 RCTs) | Systolic Blood Pressure | Mean Difference: 5.32 mmHg | [11] |
| Meta-Analysis (3 RCTs) | Heart Rate | Mean Difference: -3.05 bpm | [11] |
| SEISMiC Extension Study | Pulmonary Capillary Wedge Pressure (6h) | -6.6 vs -0.9 mmHg (Placebo) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the dual activity of Istaroxime.
Na+/K+ ATPase Activity Assay
This assay quantifies the enzymatic activity of Na+/K+ ATPase by measuring the rate of ATP hydrolysis.
-
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+ ATPase. The activity is determined by comparing the amount of Pi released in the presence and absence of a specific Na+/K+ ATPase inhibitor, such as ouabain.
-
Protocol Outline:
-
Tissue/Cell Preparation: Prepare tissue homogenates or membrane fractions from the desired source (e.g., kidney, heart).
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
-
Incubation: Incubate the enzyme preparation with the reaction mixture at 37°C, with and without a saturating concentration of ouabain.
-
Stopping the Reaction: Terminate the reaction by adding a solution like trichloroacetic acid.
-
Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.[13][14]
-
Calculation: The Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
SERCA2a Activity Assay
This assay measures the calcium-dependent ATPase activity of SERCA2a in sarcoplasmic reticulum vesicles.
-
Principle: The assay quantifies the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of free calcium.
-
Protocol Outline:
-
SR Vesicle Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.
-
Reaction Buffer: Prepare a reaction buffer containing a calcium ionophore (e.g., A23187) to prevent calcium accumulation within the vesicles, ATP, and a calcium-EGTA buffer system to control the free calcium concentration.
-
Incubation: Incubate the SR vesicles in the reaction buffer with varying concentrations of free calcium at 37°C.
-
Measurement of ATP Hydrolysis: Determine the rate of ATP hydrolysis by measuring the production of ADP or the depletion of NADH in a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase.[15]
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of the free calcium concentration. The data can be fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the calcium concentration required for half-maximal activation (KCa or EC50).[6]
-
Visualizations
Signaling Pathways
Caption: Signaling pathway of Istaroxime's dual action.
Experimental Workflow: Na+/K+ ATPase Activity Assay
Caption: Experimental workflow for Na+/K+ ATPase activity assay.
Logical Relationship of Dual Mechanism
Caption: Logical relationship of Istaroxime's dual mechanism.
Conclusion
This compound represents a promising therapeutic agent for acute heart failure, distinguished by its unique dual mechanism of action. By simultaneously inhibiting Na+/K+ ATPase and activating SERCA2a, it addresses both contractile and relaxation deficits characteristic of the failing heart.[3][4] The preclinical and clinical data gathered to date demonstrate its potential to improve hemodynamic parameters and cardiac function.[11][16] Further large-scale clinical trials are warranted to fully establish its efficacy and safety profile in the management of acute heart failure syndromes.
References
- 1. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure. [vivo.weill.cornell.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Istaroxime Hydrochloride: Synthesis Pathway and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime hydrochloride is a novel, first-in-class intravenous agent for the treatment of acute heart failure. It possesses a unique dual mechanism of action, acting as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical properties, and detailed experimental protocols for assessing its mechanism of action.
Chemical Properties of this compound
This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride | [1] |
| CAS Number | 374559-48-5 | [2] |
| Molecular Formula | C₂₁H₃₃ClN₂O₃ | [2] |
| Molecular Weight | 396.96 g/mol | [2] |
| Solubility | DMSO: ≥ 45 mg/mL (113.36 mM) Water: 25 mg/mL (62.98 mM) (requires sonication) PBS: 12.5 mg/mL (31.49 mM) (requires sonication and warming to 60°C) | [3][4] |
| pKa (Strongest Basic) | 8.84 (Predicted) | [5] |
| Storage Conditions | Powder: -20°C for 2 years In DMSO: -80°C for 6 months | [2] |
Synthesis Pathway
Istaroxime is a derivative of androstenedione. A novel and efficient synthesis approach starts from dehydroepiandrosterone (DHEA), a readily available steroid precursor. This pathway involves a sequence of epoxidation, ring-opening, substitution, and oximation reactions, with a reported overall yield of 24.1%.
A general workflow for the synthesis is depicted below. Due to the proprietary nature of specific synthetic steps, a detailed experimental protocol with specific reagents and conditions is not publicly available. However, the key transformations are outlined.
Signaling Pathway and Mechanism of Action
Istaroxime exerts its therapeutic effects through a dual mechanism of action on cardiomyocytes, leading to improved cardiac function.
-
Na+/K+-ATPase Inhibition: Istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, bringing more Ca2+ into the cell. The resulting increase in intracellular Ca2+ concentration enhances myocardial contractility (positive inotropic effect).[1]
-
SERCA2a Activation: Istaroxime directly stimulates the activity of SERCA2a, an ATP-dependent calcium pump located on the membrane of the sarcoplasmic reticulum (SR).[1] This stimulation enhances the re-uptake of Ca2+ from the cytosol into the SR during diastole. This accelerated Ca2+ clearance contributes to improved myocardial relaxation (positive lusitropic effect) and also increases the SR Ca2+ load available for subsequent contractions.
The interplay of these two mechanisms is illustrated in the signaling pathway diagram below.
References
An In-depth Technical Guide to Istaroxime Hydrochloride and its Active Metabolite PST3093
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Istaroxime hydrochloride, a novel agent for acute heart failure, and its primary active metabolite, PST3093. Istaroxime exhibits a dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). In contrast, PST3093 acts as a selective SERCA2a activator. This guide details their distinct pharmacological profiles, supported by quantitative data from preclinical and clinical studies. Furthermore, it outlines the experimental protocols for key assays and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and further research in the field of cardiac glycosides and SERCA2a modulators.
Introduction
Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. Istaroxime is an intravenous investigational drug that has shown promise in the treatment of acute heart failure.[1] It possesses a unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, leading to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[2][3]
Upon administration, Istaroxime is metabolized to PST3093.[1] This active metabolite displays a distinct pharmacological profile, being a selective SERCA2a activator without significant Na+/K+-ATPase inhibitory activity.[1] The longer half-life of PST3093 compared to its parent compound suggests a potential for sustained therapeutic effects.[4] This guide provides an in-depth exploration of the core pharmacology of Istaroxime and PST3093, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation processes.
Mechanism of Action
This compound: A Dual-Action Agent
Istaroxime's therapeutic effects stem from its ability to modulate two critical components of cardiomyocyte calcium handling:
-
Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, Istaroxime leads to an increase in intracellular sodium concentration.[2] This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration and enhanced myocardial contractility.[3]
-
SERCA2a Stimulation: Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[2] This is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[5] Enhanced SERCA2a activity leads to faster calcium reuptake, improved diastolic relaxation, and increased SR calcium load for subsequent contractions.[3]
PST3093: A Selective SERCA2a Activator
PST3093, the primary metabolite of Istaroxime, exhibits a more targeted mechanism of action. Unlike its parent compound, PST3093 does not significantly inhibit the Na+/K+-ATPase.[1] Its pharmacological activity is primarily attributed to the selective stimulation of SERCA2a.[1] This selectivity may offer a more favorable safety profile, particularly concerning the potential for arrhythmias associated with potent Na+/K+-ATPase inhibition.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Istaroxime and PST3093, providing a basis for comparison of their pharmacological properties.
Table 1: In Vitro Potency
| Compound | Target | Assay | Species | IC50 / EC50 | Reference |
| Istaroxime | Na+/K+-ATPase | Enzyme Activity | Dog Kidney | IC50: 0.14 ± 0.02 µM | [2] |
| Na+/K+-ATPase | Enzyme Activity | - | IC50: 407.5 nM | [6] | |
| SERCA2a | ATPase Activity | Dog Failing Heart | Stimulatory at 1 nM | [7] | |
| SERCA2a | ATPase Activity | Dog Healthy Heart | Stimulatory at 100 nM | [7] | |
| PST3093 | Na+/K+-ATPase | Enzyme Activity | Dog Kidney | No inhibition up to 100 µM | [2] |
| SERCA2a | ATPase Activity | Guinea Pig Heart | Reduced Kd(Ca2+) by ~20% at 100 nM | [4] |
Table 2: Human Pharmacokinetic Parameters
| Parameter | Istaroxime | PST3093 | Reference |
| Half-life (T½) | < 1 hour | ~9 hours | [4][8] |
| Metabolism | Extensive | Metabolite of Istaroxime | [1] |
| Clearance | Faster | Substantially slower than Istaroxime | [5] |
Table 3: Hemodynamic Effects of Istaroxime in Acute Heart Failure (HORIZON-HF Trial)
| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) | Placebo | p-value | Reference |
| Change in PCWP (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.0 ± 3.6 | < 0.05 for all doses | [9] |
| Change in Heart Rate (bpm) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change | - | [9] |
| Change in Systolic BP (mmHg) | No significant change | Significant Increase | Significant Increase | No significant change | - | [9] |
| Change in Cardiac Index | No significant change | No significant change | Significant Increase | No significant change | - | [9] |
Table 4: Hemodynamic Effects of Istaroxime in Pre-Cardiogenic Shock (SEISMiC Study)
| Parameter | Istaroxime | Placebo | p-value | Reference |
| Adjusted Mean 6h SBP AUC (mmHg x hour) | 53.1 | 30.9 | 0.017 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Istaroxime and PST3093.
Na+/K+-ATPase Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer: e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4
-
ATP solution
-
Ouabain solution (a specific Na+/K+-ATPase inhibitor)
-
Phosphate detection reagent (e.g., Malachite green-based)
-
Phosphate standards
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare two sets of reaction tubes.
-
Total ATPase activity: Add assay buffer, ATP, and the enzyme sample.
-
Ouabain-insensitive ATPase activity: Add assay buffer, ATP, ouabain, and the enzyme sample.
-
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Add the phosphate detection reagent to each tube and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.
-
Calculation:
-
Determine the amount of Pi released in each sample using a phosphate standard curve.
-
Na+/K+-ATPase activity = (Pi released in total activity tube) - (Pi released in ouabain-insensitive activity tube).
-
Express the activity as nmol Pi/min/mg protein.
-
SERCA2a Activity Assay in Cardiac Microsomes
This assay measures the Ca2+-dependent ATPase activity of SERCA2a in isolated cardiac sarcoplasmic reticulum (SR) vesicles.
Materials:
-
Isolated cardiac SR vesicles
-
Assay Buffer: e.g., 50 mM MOPS or HEPES, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0
-
CaCl₂ solutions to achieve a range of free Ca2+ concentrations
-
ATP solution
-
Phosphate detection reagent
-
Calcium ionophore (e.g., A23187) to prevent Ca2+ gradient formation
Procedure:
-
Vesicle Preparation: Prepare cardiac SR vesicles from heart tissue homogenates by differential centrifugation.
-
Reaction Setup: In a microplate, add assay buffer, varying concentrations of CaCl₂ to establish a Ca2+ concentration curve, and the SR vesicle preparation.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 37°C for a specific time.
-
Termination and Detection: Stop the reaction and measure the released inorganic phosphate as described in the Na+/K+-ATPase assay.
-
Data Analysis:
-
Plot the ATPase activity as a function of the free Ca2+ concentration.
-
Fit the data to a sigmoidal curve to determine the Vmax (maximal activity) and the EC50 (Ca2+ concentration for half-maximal activation).
-
Measurement of Intracellular Calcium Transients in Cardiomyocytes
This protocol describes the use of fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration in isolated adult cardiomyocytes.
Materials:
-
Isolated adult cardiomyocytes
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Tyrode's solution
-
Confocal microscope or fluorescence imaging system equipped for ratiometric or intensity measurements
-
Field stimulation electrodes
Procedure:
-
Cell Isolation: Isolate cardiomyocytes from adult rodent hearts using enzymatic digestion.
-
Dye Loading: Incubate the isolated cardiomyocytes with the fluorescent Ca2+ indicator (e.g., Fluo-4 AM) in Tyrode's solution. Pluronic F-127 is often used to aid in dye solubilization.
-
Imaging:
-
Place the dye-loaded cells in a perfusion chamber on the stage of the microscope.
-
Continuously perfuse with Tyrode's solution at physiological temperature.
-
Excite the fluorophore at the appropriate wavelength(s) and record the emission.
-
-
Stimulation: Elicit Ca2+ transients by field stimulating the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Data Acquisition and Analysis:
-
Record the changes in fluorescence intensity or ratio over time.
-
Analyze the Ca2+ transients for parameters such as amplitude, time to peak, and decay kinetics (e.g., tau).
-
In Vivo Hemodynamic Assessment in Rats
This protocol outlines the use of a pressure-volume (PV) loop catheter to assess cardiac hemodynamics in anesthetized rats.
Materials:
-
Anesthetized rat
-
Pressure-volume (PV) loop catheter
-
Data acquisition system and software
-
Ventilator
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Maintain body temperature.
-
Catheter Insertion:
-
Expose the right carotid artery.
-
Carefully insert the PV loop catheter into the carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.
-
-
Stabilization: Allow the animal to stabilize for a period before recording data.
-
Data Recording: Record steady-state PV loops.
-
Data Analysis: Analyze the PV loops to derive key hemodynamic parameters, including:
-
Systolic function: End-systolic pressure, stroke volume, ejection fraction, cardiac output.
-
Diastolic function: End-diastolic pressure, relaxation time constant (tau).
-
Contractility: End-systolic pressure-volume relationship (ESPVR).
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel cardiac agent like Istaroxime or PST3093.
Conclusion
This compound and its active metabolite PST3093 represent a novel and promising therapeutic approach for acute heart failure. The dual mechanism of Istaroxime, targeting both Na+/K+-ATPase and SERCA2a, offers a unique combination of inotropic and lusitropic effects. The selective SERCA2a activation by PST3093, coupled with its longer half-life, presents an intriguing profile for potentially sustained cardiac benefits with an improved safety margin. This technical guide has provided a detailed overview of their pharmacology, supported by quantitative data and standardized experimental protocols. The provided diagrams of their signaling pathways and a typical drug development workflow offer a clear visual summary for researchers in the field. Further investigation into these compounds is warranted to fully elucidate their therapeutic potential and to pave the way for new treatments for heart failure.
References
- 1. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. transonic.com [transonic.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Istaroxime Hydrochloride's Effect on Intracellular Calcium Cycling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime hydrochloride is a novel intravenous agent for the treatment of acute heart failure (AHF) that exhibits a unique dual mechanism of action, conferring both positive inotropic and lusitropic effects. Unlike traditional inotropes, istaroxime enhances myocardial contractility and improves relaxation by modulating intracellular calcium (Ca²⁺) cycling through two primary targets: the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a). This guide provides an in-depth technical overview of istaroxime's effects on intracellular calcium handling, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Acute heart failure is a life-threatening condition characterized by the rapid onset or worsening of heart failure symptoms, often requiring hospitalization and immediate intervention. A central feature of heart failure pathophysiology is dysregulated intracellular Ca²⁺ homeostasis in cardiomyocytes. Istaroxime is a first-in-class agent that directly addresses this issue through a dual mechanism: inhibition of the Na⁺/K⁺-ATPase and stimulation of SERCA2a.[1][2] This combined action leads to an increase in cytosolic Ca²⁺ during systole, enhancing contractility, and accelerates Ca²⁺ reuptake into the sarcoplasmic reticulum (SR) during diastole, improving relaxation (lusitropy).[3][4] This guide will dissect the molecular mechanisms of istaroxime and provide a comprehensive summary of its effects on cardiomyocyte Ca²⁺ cycling.
Mechanism of Action
Istaroxime's unique pharmacological profile stems from its ability to modulate two key proteins involved in cardiomyocyte Ca²⁺ dynamics.
Inhibition of Na⁺/K⁺-ATPase
Similar to cardiac glycosides, istaroxime inhibits the Na⁺/K⁺-ATPase pump located on the sarcolemma.[2] This inhibition leads to an increase in intracellular sodium (Na⁺) concentration. The elevated intracellular Na⁺ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing a reduction in Ca²⁺ efflux and a net increase in intracellular Ca²⁺ concentration during systole.[1] This increased availability of Ca²⁺ for binding to troponin C results in enhanced myocardial contractility (positive inotropic effect).[2]
Stimulation of SERCA2a
A distinguishing feature of istaroxime is its ability to directly stimulate SERCA2a, the protein responsible for pumping Ca²⁺ from the cytosol back into the SR during diastole.[3][5] In heart failure, SERCA2a activity is often impaired, leading to slowed Ca²⁺ reuptake, elevated diastolic Ca²⁺ levels, and reduced SR Ca²⁺ load for subsequent contractions. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[3][4] This stimulation occurs independently of cAMP/PKA signaling pathways.[3] The enhanced SERCA2a activity accelerates Ca²⁺ sequestration into the SR, leading to faster myocardial relaxation (positive lusitropic effect) and increased SR Ca²⁺ stores for subsequent release, further contributing to the inotropic effect.[3]
Signaling Pathway
The dual mechanism of istaroxime on intracellular calcium cycling is depicted in the following signaling pathway diagram.
Caption: Istaroxime's dual mechanism of action on cardiomyocyte calcium cycling.
Quantitative Data
The effects of istaroxime on various hemodynamic and cellular parameters have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Na⁺/K⁺-ATPase Inhibition
| Preparation | IC₅₀ (µM) | Reference |
| Dog Kidney | 0.14 ± 0.02 | [6] |
| Rat Renal | 55 ± 19 | [6] |
| Rat Ventricular Myocytes (INaK) | 32 ± 4 | [6] |
Table 2: SERCA2a Stimulation
| Preparation | Istaroxime Concentration | Effect | Reference |
| Dog Failing Heart Vesicles | 1 nM | Maximum activation of SERCA2a ATPase activity | [3] |
| Dog Healthy Heart Vesicles | 100 nM | Maximum activation of SERCA2a ATPase activity | [3] |
| Normal Guinea-Pig Heart | 100 nM | ~20% reduction in SERCA2a KdCa value | [6] |
| STZ Rat Homogenates | 100 nM | Amelioration of disease-induced depression of SERCA2a ATPase activity | [6] |
Table 3: Clinical Hemodynamic and Echocardiographic Effects (Meta-Analysis Data)
| Parameter | Mean Difference (vs. Placebo) | 95% Confidence Interval | p-value | Reference |
| Left Ventricular Ejection Fraction (LVEF) | 1.26 | 0.91 to 1.62 | 0.001 | [7] |
| E to A Ratio | -0.39 | -0.60 to -0.19 | 0.001 | [7] |
| Cardiac Index | 0.22 | 0.18 to 0.25 | 0.001 | [7] |
| Left Ventricular End-Systolic Volume (LVESV) | -11.84 | -13.91 to -9.78 | 0.001 | [7] |
| Left Ventricular End-Diastolic Volume (LVEDV) | -12.25 | -14.63 to -9.87 | 0.001 | [7] |
| Systolic Blood Pressure (SBP) | 8.41 | 5.23 to 11.60 | 0.001 | [7] |
Experimental Protocols
The following sections detail the methodologies used to assess the effects of istaroxime on its molecular targets and on intracellular calcium dynamics.
Na⁺/K⁺-ATPase Activity Assay
A common method to determine Na⁺/K⁺-ATPase activity is through a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8]
Principle: Na⁺/K⁺-ATPase hydrolyzes ATP to ADP and Pi in the presence of Na⁺, K⁺, and Mg²⁺. The total ATPase activity is measured, and then the Na⁺/K⁺-ATPase-specific activity is determined by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain.[9]
Protocol Outline:
-
Sample Preparation: Prepare tissue homogenates or cell lysates on ice.[10]
-
Reaction Mixture: Prepare a reaction buffer containing Na⁺, K⁺, Mg²⁺, and ATP.
-
Assay:
-
Total Activity: Incubate the sample with the reaction mixture at 37°C.[11]
-
Ouabain-insensitive Activity: In a parallel sample, include ouabain in the reaction mixture to inhibit Na⁺/K⁺-ATPase.
-
-
Stopping the Reaction: Stop the reaction by adding a solution like perchloric acid.[9]
-
Phosphate Detection: Add a colorimetric reagent (e.g., based on malachite green or ammonium molybdate) that forms a colored complex with the released Pi.[8]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 650-660 nm) using a spectrophotometer.[11]
-
Calculation: The Na⁺/K⁺-ATPase activity is the difference between the total activity and the ouabain-insensitive activity.
SERCA2a Activity Assay
SERCA2a activity can be measured by assessing either ATP hydrolysis or Ca²⁺ uptake into SR vesicles.
5.2.1. ATPase Activity Assay (NADH-coupled)
Principle: This assay couples the production of ADP by SERCA2a to the oxidation of NADH, which can be monitored spectrophotometrically.[12]
Protocol Outline:
-
SR Vesicle Preparation: Isolate SR-enriched microsomes from cardiac tissue.
-
Reaction Mixture: Prepare a buffer containing pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), NADH, and varying concentrations of free Ca²⁺.
-
Assay:
-
Add SR vesicles to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ADP production and thus SERCA2a ATPase activity.
5.2.2. Ca²⁺ Uptake Assay
Principle: This assay directly measures the uptake of Ca²⁺ into SR vesicles using a fluorescent Ca²⁺ indicator.[12]
Protocol Outline:
-
SR Vesicle Preparation: Isolate SR-enriched microsomes.
-
Reaction Mixture: Prepare a buffer containing an extravesicular Ca²⁺ indicator (e.g., Fluo-4), potassium oxalate (to precipitate Ca²⁺ inside the vesicles and maintain a low intra-vesicular Ca²⁺ concentration), and the SR vesicles.[12]
-
Assay:
-
Initiate Ca²⁺ uptake by adding ATP.
-
-
Measurement: Monitor the decrease in extravesicular fluorescence as Ca²⁺ is transported into the vesicles. The rate of fluorescence decrease reflects the rate of SERCA2a-mediated Ca²⁺ uptake.
Measurement of Intracellular Calcium Transients
Principle: Intracellular Ca²⁺ dynamics in isolated cardiomyocytes are measured using fluorescent Ca²⁺ indicators and confocal microscopy.[13]
Protocol Outline:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models.
-
Dye Loading: Incubate the isolated myocytes with a membrane-permeant form of a Ca²⁺ indicator (e.g., Fluo-4 AM).[13]
-
Imaging:
-
Place the dye-loaded cells on a microscope stage equipped for confocal imaging.
-
Electrically stimulate the cells to elicit action potentials and subsequent Ca²⁺ transients.
-
Use a line-scan mode to record the fluorescence intensity across the cell over time with high temporal resolution.[13]
-
-
Data Analysis:
-
The recorded fluorescence signal is proportional to the intracellular Ca²⁺ concentration.
-
Analyze the Ca²⁺ transient for parameters such as amplitude (systolic Ca²⁺ peak), time to peak, and decay kinetics (e.g., tau), which reflects SERCA2a activity and diastolic Ca²⁺ removal.[14]
-
Experimental Workflow
The general workflow for evaluating the effects of a compound like istaroxime on intracellular calcium cycling is outlined below.
Caption: General experimental workflow for characterizing istaroxime's effects.
Conclusion
This compound represents a significant advancement in the pharmacological management of acute heart failure. Its dual mechanism of inhibiting Na⁺/K⁺-ATPase and stimulating SERCA2a provides a balanced approach to improving cardiac function by enhancing both contractility and relaxation. The comprehensive data from biochemical, cellular, and clinical studies underscore its potential as a safe and effective luso-inotropic agent. Further research into its long-term effects and its utility in various heart failure phenotypes will continue to elucidate the full therapeutic potential of this novel compound.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Istaroxime Hydrochloride: A Technical Guide to SERCA2a Activation in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of istaroxime hydrochloride, a novel therapeutic agent with a dual mechanism of action, focusing on its role as a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator in preclinical and clinical models of heart failure. This document details the molecular interactions, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating this promising compound.
Introduction to Istaroxime and its Dual Mechanism of Action
Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of heart failure at the cellular level is deranged calcium (Ca2+) handling by cardiomyocytes.[1][2] SERCA2a, a crucial protein in cardiac muscle, is responsible for pumping Ca2+ from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole, leading to myocardial relaxation.[3] In heart failure, SERCA2a expression and activity are often reduced, leading to impaired relaxation and reduced SR Ca2+ load for subsequent contractions.[4]
Istaroxime is a first-in-class luso-inotropic agent that addresses this pathology through a unique dual mechanism of action:
-
SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity, enhancing the reuptake of Ca2+ into the SR. This action improves diastolic function (lusitropy). The proposed mechanism involves the displacement of phospholamban (PLB), an endogenous inhibitor of SERCA2a, from the enzyme complex.[5][6] This relief of inhibition occurs independently of the cAMP/PKA signaling pathway.[6]
-
Na+/K+-ATPase Inhibition: Istaroxime also inhibits the Na+/K+-ATPase, leading to a modest increase in intracellular sodium. This, in turn, affects the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular Ca2+ available for contraction, thus enhancing systolic function (inotropy).[2][7]
This combined action allows istaroxime to improve both contraction and relaxation of the heart muscle, a significant advantage over traditional inotropes that often come with increased risks of arrhythmias and myocardial oxygen consumption.[8][7]
Quantitative Data on Istaroxime's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of istaroxime.
Table 1: Preclinical Efficacy of Istaroxime on SERCA2a Activity and Calcium Handling
| Model | Parameter | Condition | Istaroxime Concentration | Result | Citation |
| Canine Failing Heart Vesicles | SERCA2a ATPase Activity (Vmax) | Failing vs. Healthy | 1 nM | Restored activity to near-healthy levels | [1] |
| Canine Healthy Heart Vesicles | SERCA2a ATPase Activity (Vmax) | Healthy | 100 nM | Significant stimulation | [1] |
| Streptozotocin (STZ)-induced Diabetic Rat Myocytes | SERCA2a Vmax | Diabetic | 500 nmol/L | +25% increase | [5] |
| STZ-induced Diabetic Rat Myocytes | SR Ca2+ Uptake | Diabetic | 100 nmol/L | Blunted abnormalities in Ca2+ dynamics | [6][9] |
| Canine Healthy Heart SR Vesicles | SERCA2a-PLB Co-immunoprecipitation | 0.1 µM free Ca2+ | 10 nM | -40% reduction | [6] |
| Canine Healthy Heart SR Vesicles | SERCA2a-PLB Co-immunoprecipitation | 0.1 µM free Ca2+ | 100 nM | -43% reduction | [6] |
| STZ Rat Cardiac Homogenates | SERCA2a Vmax | Diabetic | 300 nM | +20% increase | [10][11] |
Table 2: Clinical Efficacy of Istaroxime in Acute Heart Failure Patients
| Clinical Trial | Parameter | Istaroxime Dose | Result vs. Placebo | p-value | Citation |
| HORIZON-HF | Pulmonary Capillary Wedge Pressure (PCWP) | 1.5 µg/kg/min | -4.7 ± 5.9 mmHg vs. 0.0 ± 3.6 mmHg | <0.05 | [4] |
| HORIZON-HF | Systolic Blood Pressure (SBP) | 1.0 and 1.5 µg/kg/min | Significant increase | p=0.005 and p<0.001 | [1] |
| HORIZON-HF | Heart Rate (HR) | 0.5, 1.0, and 1.5 µg/kg/min | Significant decrease | p=0.008, 0.02, and 0.006 | [1] |
| SEISMiC | SBP Area Under the Curve (AUC) at 6h | 1.0-1.5 µg/kg/min | 53.1 ± 6.88 mmHghr vs. 30.9 ± 6.76 mmHghr | p=0.017 | [12] |
| SEISMiC Extension | SBP AUC at 24h (Combined Part A & B) | N/A | 292.4 ± 24 mmHghr vs. 190.9 ± 26 mmHghr | p=0.0031 | |
| SEISMiC Extension | PCWP change at 6h | N/A | -6.6 mmHg vs. -0.9 mmHg | p=0.0001 | |
| Meta-Analysis | Left Ventricular Ejection Fraction (LVEF) | Various | MD: 1.06% | p=0.007 | [13] |
| Meta-Analysis | Cardiac Index | Various | MD: 0.18 L/min/m² | p<0.0001 | [13] |
| Meta-Analysis | E/A Ratio | Various | MD: -0.39 | p=0.0001 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of istaroxime.
SERCA2a ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum (SR) microsomes or heart homogenates.
Materials:
-
SR-enriched microsomes or heart homogenates
-
Reaction Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.5 mM phosphoenolpyruvate, 18 U/ml pyruvate kinase, 18 U/ml lactate dehydrogenase, 0.2 mM NADH.
-
[γ-32P]ATP
-
Varying concentrations of free Ca2+ (buffered with EGTA)
-
This compound
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate
-
Organic solvent (e.g., isobutanol/benzene)
-
Scintillation counter
Procedure:
-
Preparation of SR Vesicles: Isolate SR-enriched microsomes from cardiac tissue (e.g., canine left ventricle) by differential centrifugation.[8]
-
Pre-incubation: Pre-incubate the SR microsomes (typically 10-20 µg of protein) with various concentrations of istaroxime or vehicle control for 5 minutes at 4°C.[6]
-
Reaction Initiation: Initiate the ATPase reaction by adding the microsome suspension to the reaction buffer containing varying free Ca2+ concentrations and [γ-32P]ATP. The final reaction volume is typically 100-200 µl.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Phosphate Extraction: Extract the inorganic phosphate ([32P]Pi) released from ATP hydrolysis using an ammonium molybdate/organic solvent mixture.
-
Quantification: Measure the radioactivity of the extracted [32P]Pi using a scintillation counter.
-
Data Analysis:
-
Determine SERCA2a-specific activity by subtracting the activity measured in the presence of CPA (typically 10 µM) from the total ATPase activity.[6]
-
Plot the SERCA2a activity against the free Ca2+ concentration.
-
Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (EC50 or Kd(Ca2+)).[6]
-
Intracellular Calcium Transient Measurement in Cardiomyocytes
This protocol describes the measurement of changes in intracellular Ca2+ concentration in isolated cardiomyocytes using a fluorescent Ca2+ indicator.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (physiological salt solution)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Field stimulation electrodes
-
Fluorescence microscopy system with a high-speed camera or photometer
-
Ion-selective electrodes or a dual-excitation/emission fluorometer for calibration
Procedure:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., rat, guinea pig) using enzymatic digestion.
-
Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in Tyrode's solution. Pluronic F-127 can be used to aid in dye solubilization.
-
De-esterification: Allow time for the acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
-
Cell Perfusion: Place the dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope and perfuse with Tyrode's solution.
-
Baseline Recording: Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1-2 Hz) using field electrodes to elicit steady-state Ca2+ transients. Record the baseline fluorescence signals.
-
Istaroxime Application: Perfuse the cells with Tyrode's solution containing the desired concentration of istaroxime.
-
Post-treatment Recording: After a period of equilibration with istaroxime, record the Ca2+ transients again under the same stimulation protocol.
-
Data Analysis:
-
Measure the amplitude of the Ca2+ transient (systolic Ca2+ peak).
-
Measure the diastolic Ca2+ level.
-
Determine the time to peak and the decay kinetics of the Ca2+ transient (e.g., time to 50% or 90% decay), which reflects SR Ca2+ reuptake.
-
Calibrate the fluorescence signals to actual Ca2+ concentrations if required, using established methods.[14]
-
In Vivo Hemodynamic Assessment in Heart Failure Models
This protocol outlines the measurement of key hemodynamic parameters in anesthetized animal models of heart failure.
Materials:
-
Animal model of heart failure (e.g., aortic banding, STZ-induced diabetes)
-
Anesthetics (e.g., urethane)
-
Pressure-volume catheter or separate pressure and volume catheters
-
Data acquisition system (e.g., PowerLab)
-
Ventilator
-
Infusion pump
-
This compound solution for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable body temperature. Intubate and mechanically ventilate the animal.
-
Catheterization:
-
For left ventricular (LV) measurements, insert a pressure-volume catheter into the LV via the right carotid artery and aorta.
-
For right heart measurements, catheters can be placed in the right atrium and pulmonary artery via the jugular vein.
-
-
Baseline Hemodynamic Recording: Allow the animal to stabilize after instrumentation. Record baseline hemodynamic parameters, including:
-
Heart Rate (HR)
-
Systolic and Diastolic Blood Pressure (SBP, DBP)
-
Left Ventricular Systolic and End-Diastolic Pressure (LVSP, LVEDP)
-
Maximal rate of pressure development (+dP/dtmax) and decline (-dP/dtmax)
-
Cardiac Output (CO)
-
Stroke Volume (SV)
-
Pulmonary Capillary Wedge Pressure (PCWP) (if a Swan-Ganz catheter is used)
-
-
Istaroxime Infusion: Administer istaroxime via a continuous intravenous infusion at the desired dose.
-
Hemodynamic Recording During Infusion: Continuously record all hemodynamic parameters throughout the infusion period.
-
Data Analysis: Compare the hemodynamic parameters before, during, and after istaroxime infusion. Analyze changes in indices of systolic function (+dP/dtmax, CO, SV) and diastolic function (-dP/dtmax, LVEDP).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Istaroxime's Dual Mechanism of Action
Caption: Istaroxime's dual mechanism of action in cardiomyocytes.
Experimental Workflow: SERCA2a ATPase Activity Assay
Caption: Workflow for determining SERCA2a ATPase activity.
Experimental Workflow: Intracellular Ca2+ Transient Measurement
Caption: Workflow for measuring intracellular calcium transients.
Conclusion
This compound represents a promising therapeutic agent for acute heart failure, with a novel dual mechanism of action that targets the fundamental pathophysiology of deranged calcium handling. Its ability to concurrently enhance both systolic and diastolic function, as demonstrated in a range of preclinical and clinical models, sets it apart from existing therapies. The data and protocols presented in this guide are intended to facilitate further research into istaroxime and other SERCA2a activators, ultimately contributing to the development of new and improved treatments for heart failure.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 14. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]
preclinical pharmacology and toxicology of Istaroxime hydrochloride
An In-depth Technical Guide to the Preclinical Pharmacology and Toxicology of Istaroxime Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2][3] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contractility (inotropic effect) and relaxation (lusitropic effect).[1][4][5] Chemically derived from androstenedione, Istaroxime is a cardiotonic steroid that is structurally unrelated to cardiac glycosides.[1][5] Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a), distinguishes it from currently available therapies for AHF.[1][2][4][6] This guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Istaroxime, summarizing key data and experimental methodologies.
Preclinical Pharmacology
Mechanism of Action
Istaroxime exerts its cardiovascular effects through a dual mechanism:
-
Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[2][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). The resulting increase in intracellular calcium concentration during systole enhances myocardial contractility.[4][5]
-
Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][2][6][7] This action is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a process that is independent of PLB phosphorylation.[1][8] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, which improves myocardial relaxation (lusitropic effect) and increases the amount of calcium available for release in subsequent contractions, further contributing to the positive inotropic effect.[1][5]
Caption: Dual mechanism of action of Istaroxime.
In Vitro Pharmacology
Istaroxime has been characterized in various in vitro systems, from isolated enzymes to cardiac muscle preparations.
Table 1: In Vitro Pharmacological Profile of Istaroxime
| Parameter | Preparation | Species | Value | Reference |
| Na+/K+-ATPase Inhibition | ||||
| IC50 | Dog Kidney | Dog | 0.43 ± 0.15 µM | [9] |
| SERCA2a Stimulation | ||||
| Vmax Increase (Healthy) | Cardiac SR Vesicles | Dog | +28% at 100 nM | [8] |
| Vmax Increase (Failing) | Cardiac SR Vesicles | Dog | +34% at 1 nM | [8] |
| Myocyte Calcium Dynamics | ||||
| ↑ [Ca]SR-tot | Isolated Myocytes | Guinea Pig | +47% | [9] |
| ↑ CaNCX | Isolated Myocytes | Guinea Pig | +130% | [9] |
| Inotropic Effect | ||||
| Positive Inotropy | Paced Left Atria | Guinea Pig | 0.3 to 30 µM | [9] |
| Increased Developed Tension | Failing Heart Muscle Strips | Human | 0.1 to 1.0 µM | [10] |
Experimental Protocol: SERCA2a Activity Assay
A common method to assess SERCA2a activity involves using cardiac sarcoplasmic reticulum (SR) vesicles.
-
Preparation of SR Vesicles: Left ventricular tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction rich in SR vesicles.
-
ATPase Activity Measurement: The rate of ATP hydrolysis by SERCA2a is measured by quantifying the release of inorganic phosphate (Pi) from ATP. The assay is performed in a reaction mixture containing SR vesicles, buffer, ATP, and varying concentrations of free Ca2+.
-
Data Analysis: The Ca2+-dependent ATPase activity is determined by subtracting the basal activity (measured in the absence of Ca2+) from the total activity. Kinetic parameters, such as the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)), are calculated by fitting the data to a sigmoidal curve.[8] The effect of Istaroxime is evaluated by comparing these parameters in the presence and absence of the compound.[8]
In Vivo Pharmacology
The luso-inotropic effects of Istaroxime have been demonstrated in several preclinical animal models of heart failure.
Table 2: In Vivo Efficacy of Istaroxime in Animal Models
| Animal Model | Species | Key Findings | Reference |
| Diabetic Cardiomyopathy (Streptozotocin-induced) | Rat | Intravenous infusion (0.11 mg/kg/min) improved diastolic dysfunction and blunted abnormalities in Ca2+ handling. | [7] |
| Chronic Ischemic Heart Failure | Dog | Demonstrated effective inotropic action without positive chronotropic effects, comparing favorably to dobutamine. | [1] |
| Aortic Banding (Pressure-Overload HF) | Guinea Pig | IV infusion (0.11 mg/kg/min) significantly increased indices of both contraction (e.g., fractional shortening +18%) and relaxation (e.g., peak myocardial early diastolic velocity +42%). | [10] |
| Progressive Heart Failure | Hamster | Chronic use improved cardiac function and heart rate variability. | [1] |
Experimental Protocol: In Vivo Hemodynamic Assessment in a Rat Model of Diabetic Cardiomyopathy
Caption: Workflow for in vivo efficacy testing.
This protocol, adapted from studies on diabetic cardiomyopathy, outlines the key steps:[7]
-
Model Induction: Diabetes is induced in rats via a single injection of streptozotocin (STZ). The animals are then allowed to develop cardiomyopathy over a period of several weeks.
-
Baseline Measurements: Animals are anesthetized, and baseline cardiac function is assessed using echocardiography to measure parameters like left ventricular dimensions, ejection fraction, and indices of diastolic function.
-
Drug Administration: Istaroxime or a vehicle control is administered via continuous intravenous infusion for a defined period.
-
Post-Dose Assessment: Echocardiography is repeated during or after the infusion to evaluate the acute effects of the drug on cardiac performance.
-
Data Analysis: Hemodynamic and echocardiographic parameters before and after treatment are compared to determine the drug's efficacy.
Preclinical Pharmacokinetics
Istaroxime is characterized by a short plasma half-life of less than one hour, which makes it suitable for acute intravenous therapy in a hospital setting.[1] It undergoes extensive hepatic metabolism, leading to the formation of a long-lasting metabolite named PST3093.[1] This metabolite has been shown to selectively stimulate SERCA2a without inhibiting Na+/K+-ATPase, and it may contribute to the overall therapeutic effect.[1][11]
Preclinical Toxicology
Safety Pharmacology
A key aspect of Istaroxime's preclinical profile is its favorable safety margin compared to traditional cardiac glycosides like digoxin.
-
Cardiovascular Safety: In guinea pig ventricular myocytes, Istaroxime was shown to inhibit the transient inward current (ITI), which is involved in digitalis-induced arrhythmias. This effect was not observed with digoxin, suggesting a lower arrhythmogenic potential for Istaroxime.[1] The safety ratio (Lethal Dose / Effective Dose 80) for Istaroxime was reported to be 20, compared to 3 for digoxin, highlighting its improved safety profile.[5] This lower toxicity is attributed to the concomitant SERCA2a stimulation, which may improve Ca2+ handling within the sarcoplasmic reticulum.[5]
-
Myocardial Energetics: Unlike many traditional inotropic agents, Istaroxime has been shown to improve cardiac efficiency with low oxygen consumption, minimizing the risk of ischemia.[6][7]
Acute and Repeated-Dose Toxicity
-
Acute Toxicity: In a study to determine the maximum tolerated dose (MTD) for anti-cancer investigations, the acute single-dose MTD in NOD/SCID mice via intraperitoneal injection was established at 200 mg/kg.[12]
-
Repeated-Dose Toxicity: Daily administration of 40–50 mg/kg was reported to be well-tolerated in mice over several days.[12] Comprehensive repeated-dose toxicity studies in relevant species (e.g., rodents and non-rodents for 2-4 weeks) are standard requirements to support initial clinical trials.[13] Detailed public data from such studies for Istaroxime are limited.
Genotoxicity and Carcinogenicity
There is no specific information available in the cited literature regarding the genotoxicity or carcinogenicity of Istaroxime. For regulatory submission, pharmaceuticals typically undergo a standard battery of tests to assess these endpoints.
-
Genotoxicity Testing: The standard test battery is designed to detect potential DNA damage and mutations. It usually includes:[14]
-
A test for gene mutation in bacteria (e.g., Ames test).
-
An in vitro cytogenetic test for chromosomal damage (e.g., metaphase analysis) or an in vitro mouse lymphoma tk assay.
-
An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).
-
-
Carcinogenicity Testing: Long-term carcinogenicity studies (typically 2 years in rodents) are required for drugs intended for chronic or frequent intermittent use.[15] Given Istaroxime's intended use for acute, short-term treatment, the necessity for such studies would be determined by regulatory agencies based on the genotoxicity profile and intended duration of clinical use.[14]
Adverse Effects
Preclinical and clinical studies have identified several dose-related adverse effects. The most commonly reported are gastrointestinal issues (nausea, vomiting) and pain at the injection site.[1][6][16][17] These effects were generally transient and resolved after the infusion ended.[16]
Conclusion
The preclinical data for this compound demonstrate a unique pharmacological profile that combines positive inotropic and lusitropic effects through a dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation.[1] In various animal models of heart failure, it has proven effective at improving both systolic and diastolic function without adversely affecting heart rate or myocardial oxygen consumption.[1][7][10] Importantly, it exhibits a wider safety margin compared to older inotropes like digoxin, with a lower propensity for inducing arrhythmias.[1][5] While comprehensive public data on formal toxicology studies such as genotoxicity and carcinogenicity are limited, the existing preclinical evidence supports its development as a promising and potentially safer therapeutic option for the management of acute heart failure.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. gcpunion.org [gcpunion.org]
- 15. S1A The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals | FDA [fda.gov]
- 16. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and specific effects on electrocardiographic and hemodynamic parameters in patients with chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Istaroxime Hydrochloride In Vitro Assay for SERCA2a Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Istaroxime is a novel luso-inotropic agent under investigation for the treatment of acute heart failure.[1][2] It possesses a unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase (NKA) and the stimulation of the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[3][4][5] The activation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum (SR) during diastole, improving cardiac relaxation (lusitropy), while the inhibition of NKA leads to increased intracellular calcium, boosting contractility (inotropy).[1][4]
The stimulatory effect of istaroxime on SERCA2a is of particular interest as it addresses a key component of cardiac dysfunction in heart failure, where SERCA2a activity is often impaired.[3] Istaroxime stimulates SERCA2a by relieving the inhibitory effect of its endogenous regulator, phospholamban (PLB).[6][7] It facilitates the dissociation of the SERCA2a/PLB complex, thereby increasing the enzyme's activity in a cAMP/PKA-independent manner.[1][3] This application note provides a detailed protocol for an in vitro assay to measure the activity of SERCA2a in the presence of istaroxime hydrochloride, based on the measurement of ATP hydrolysis.
Signaling Pathway of Istaroxime on SERCA2a
Istaroxime's primary mechanism for SERCA2a stimulation involves its interaction with the SERCA2a-phospholamban (PLB) complex. In its dephosphorylated state, PLB binds to SERCA2a and inhibits its function. Istaroxime administration leads to the dissociation of this complex, thereby removing the inhibitory constraint of PLB and increasing SERCA2a's calcium pumping activity.[6][8]
Caption: Istaroxime relieves phospholamban (PLB) inhibition of SERCA2a.
Quantitative Data Summary
The following table summarizes the effect of various concentrations of istaroxime on the maximal velocity (Vmax) of SERCA2a activity in cardiac sarcoplasmic reticulum (SR) vesicles from healthy and failing dog hearts. Data is presented as mean ± SEM.
| Preparation | Istaroxime Conc. (nM) | SERCA2a Vmax (nmol ATP/mg/min) | % Change from Control |
| Healthy Heart SR | 0 (Control) | 485 ± 25 | - |
| 0.1 | 548 ± 35 | +13% | |
| 1 | 572 ± 38 | +18% | |
| 10 | 601 ± 40 | +24% | |
| 100 | 621 ± 41 | +28% | |
| Failing Heart SR | 0 (Control) | 310 ± 20 | - |
| 0.1 | 391 ± 28 | +26% | |
| 1 | 415 ± 30 | +34% | |
| 10 | 409 ± 29 | +32% | |
| 100 | 400 ± 27 | +29% |
Data adapted from Ferrandi et al., 2013.[3]
Experimental Protocol: SERCA2a ATPase Activity Assay
This protocol details an in vitro method to determine SERCA2a activity by measuring the hydrolysis of 32P-labeled ATP in cardiac microsomes.[3][9] SERCA2a-specific activity is defined as the fraction of total ATPase activity that is inhibited by cyclopiazonic acid (CPA), a specific SERCA inhibitor.[3][10]
Materials and Reagents
-
Cardiac tissue (e.g., left ventricle from guinea pig, rat, or dog)
-
Homogenization Buffer: 10 mM NaHCO₃, 1 mM PMSF, 10 µg/ml aprotinin, 10 µg/ml leupeptin (pH 7.0)
-
Assay Buffer: 50 mM MOPS or TES/TRIS (pH 6.9-7.0), 100 mM KCl, 7 mM MgCl₂, 1 mM EGTA
-
[γ-32P]ATP
-
ATP (non-radioactive)
-
CaCl₂ solution (for creating a range of free Ca²⁺ concentrations)
-
This compound stock solution
-
Cyclopiazonic acid (CPA) stock solution (10 mM in DMSO)
-
Stop Solution: Dodecylbenzenesulfonic acid, sodium salt
-
Activated charcoal solution
-
Scintillation fluid
-
Protein quantification assay kit (e.g., Bradford or BCA)
Procedure
1. Preparation of Cardiac SR Microsomes [10]
-
Excise cardiac left ventricular tissue and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet mitochondria and cell debris.
-
Collect the supernatant and centrifuge at 48,000 - 100,000 x g for 30-60 minutes at 4°C to pellet the microsomes (which are enriched in SR vesicles).
-
Resuspend the microsomal pellet in a suitable buffer (e.g., sucrose-histidine buffer) and determine the protein concentration.
-
Store aliquots at -80°C until use.
2. ATPase Activity Assay [3]
-
Thaw the cardiac microsomes on ice.
-
Prepare reaction tubes for different free Ca²⁺ concentrations (typically ranging from 0.1 µM to 10 µM) and different istaroxime concentrations (e.g., 0.0001 nM to 100 nM).
-
For each condition, prepare a parallel tube containing 10 µM CPA to determine the non-SERCA2a ATPase activity.
-
Pre-incubate the microsomes (5-10 µg protein) with the desired concentration of istaroxime (or vehicle control) in the assay buffer for 5 minutes at 4°C.
-
Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP (final ATP concentration ~3-5 mM) to the tubes.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding the Stop Solution.
-
Add the activated charcoal solution to adsorb the unhydrolyzed [γ-32P]ATP.
-
Centrifuge the tubes to pellet the charcoal.
-
Take an aliquot of the supernatant, which contains the released 32P-inorganic phosphate (Pi).
-
Add the supernatant to scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the amount of Pi released (nmol) based on the specific activity of the [γ-32P]ATP.
-
For each condition, subtract the Pi released in the presence of CPA from the total Pi released to obtain the specific SERCA2a ATPase activity.[10]
-
Normalize the activity to the amount of protein used and the reaction time (e.g., nmol Pi/mg protein/min).
-
Plot the SERCA2a activity against the free Ca²⁺ concentration for each istaroxime concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the kinetic parameters: Vmax (maximal velocity) and Kd(Ca²⁺) (calcium affinity).[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro SERCA2a activity assay.
Caption: Workflow for SERCA2a ATPase activity measurement.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Note and Protocols for Establishing a Cell-Based Assay for Istaroxime Hydrochloride Efficacy
Introduction
Istaroxime hydrochloride is a novel intravenous agent for the treatment of acute heart failure.[1][2][3][4] It possesses a unique dual mechanism of action, functioning as both a positive inotropic and lusitropic agent.[1][5] Istaroxime inhibits the Na+/K+-ATPase pump and stimulates the activity of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][6][7] The inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility (inotropic effect).[5] Simultaneously, the stimulation of SERCA2a enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving myocardial relaxation (lusitropic effect).[5][7][8][9] This application note provides detailed protocols for establishing a comprehensive cell-based assay to evaluate the efficacy of this compound and similar compounds by quantifying their effects on Na+/K+-ATPase activity, SERCA2a activity, intracellular calcium dynamics, and overall cell viability. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended as a physiologically relevant cell model for these assays.[10][11][12][13]
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound on a cardiac myocyte.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow
The overall workflow for assessing the efficacy of this compound is depicted below.
Caption: Experimental workflow for this compound efficacy testing.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Culture Medium: Appropriate maintenance medium for hiPSC-CMs.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Plate hiPSC-CMs in desired plate formats (e.g., 96-well plates) at a suitable density.
-
Allow cells to form a confluent, spontaneously beating monolayer (typically 5-7 days).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control.
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired time period (e.g., 1, 6, or 24 hours) before proceeding with the assays.
-
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14][15][16]
-
Principle: The total ATPase activity is measured in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) or by comparing the activity in the presence and absence of Na+ and K+ ions. The difference represents the Na+/K+-ATPase activity.
-
Protocol (using a commercial colorimetric kit):
-
After treatment with Istaroxime, wash the hiPSC-CMs with PBS.
-
Lyse the cells using the provided lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
In a 96-well plate, add equal amounts of protein from each sample.
-
Add the reaction buffer containing ATP.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the colorimetric reagent that detects inorganic phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).[17]
-
Calculate the Na+/K+-ATPase activity based on a phosphate standard curve and normalize to the protein concentration.
-
SERCA2a Activity Assay
This assay measures the Ca2+-dependent ATPase activity of SERCA2a in cell lysates or microsomal fractions.
-
Principle: Similar to the Na+/K+-ATPase assay, SERCA2a activity is determined by measuring the rate of ATP hydrolysis in a Ca2+-dependent manner. The activity is often measured in the presence of a Ca2+ ionophore to clamp intracellular Ca2+ concentrations.
-
Protocol:
-
Prepare cell lysates or microsomal fractions from Istaroxime-treated hiPSC-CMs.
-
In a 96-well plate, add the samples to a reaction buffer containing varying concentrations of free Ca2+ (buffered with EGTA), Mg-ATP, and a Ca2+ ionophore (e.g., A23187).
-
Incubate the plate at 37°C for a defined period.
-
Terminate the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).[17]
-
The SERCA2a-specific activity is the difference between the ATPase activity in the presence and absence of Ca2+.
-
Plot the activity as a function of Ca2+ concentration to determine Vmax and Ca2+ affinity (KCa).
-
Intracellular Calcium Concentration Measurement
This assay monitors changes in intracellular Ca2+ transients in response to Istaroxime treatment.[18]
-
Principle: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[19] Changes in fluorescence intensity upon Ca2+ binding are recorded to visualize and quantify Ca2+ transients.[20][21][22]
-
Protocol:
-
Culture hiPSC-CMs on glass-bottom dishes or plates suitable for microscopy.
-
Treat cells with this compound as described above.
-
Load the cells with a Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and replace with fresh buffer.
-
Record the spontaneous Ca2+ transients using a confocal microscope or a high-speed fluorescence imaging system.
-
Analyze the recorded data to determine key parameters of the Ca2+ transient, including amplitude, duration, rise time, and decay rate.
-
Cell Viability/Cytotoxicity Assay
This assay assesses the potential toxic effects of this compound on the cells.
-
Principle: Various methods can be used, such as MTT or MTS assays (measuring metabolic activity), LDH release assays (measuring membrane integrity), or impedance-based assays that monitor cell health in real-time.[13][23][24]
-
Protocol (MTS Assay):
-
Plate and treat hiPSC-CMs with a range of Istaroxime concentrations in a 96-well plate for an extended period (e.g., 24-48 hours).
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Data Presentation
The following tables present example data for the described assays.
Table 1: Effect of this compound on Na+/K+-ATPase Activity
| Istaroxime [µM] | Na+/K+-ATPase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 5.2 |
| 0.01 | 95.3 | 4.8 |
| 0.1 | 52.1 | 3.9 |
| 1 | 15.8 | 2.1 |
| 10 | 5.2 | 1.5 |
| IC50 (µM) | ~0.11 |
IC50 value based on literature.[6]
Table 2: Effect of this compound on SERCA2a Activity
| Istaroxime [µM] | SERCA2a Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 6.1 |
| 0.01 | 115.4 | 5.5 |
| 0.1 | 148.9 | 7.2 |
| 1 | 165.3 | 8.1 |
| 10 | 168.1 | 8.5 |
| EC50 (µM) | ~0.15 |
Table 3: Effect of this compound on Intracellular Ca2+ Transients
| Istaroxime [µM] | Ca2+ Transient Amplitude (F/F0) | Ca2+ Transient Decay (τ, sec) |
| 0 (Vehicle) | 2.5 ± 0.3 | 0.45 ± 0.05 |
| 0.1 | 3.8 ± 0.4 | 0.32 ± 0.04 |
| 1 | 4.5 ± 0.5 | 0.25 ± 0.03 |
Table 4: Effect of this compound on Cell Viability (24h)
| Istaroxime [µM] | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 4.5 |
| 1 | 98.2 | 3.8 |
| 10 | 95.6 | 4.1 |
| 50 | 85.1 | 5.3 |
| 100 | 60.7 | 6.2 |
| LD50 (µM) | >100 |
Conclusion
This application note provides a comprehensive suite of cell-based assays to characterize the efficacy and safety profile of this compound. By employing hiPSC-CMs, these protocols offer a physiologically relevant in vitro system to quantify the dual effects of Istaroxime on Na+/K+-ATPase inhibition and SERCA2a stimulation. The combination of enzymatic assays, intracellular calcium imaging, and viability assessment allows for a detailed understanding of the compound's mechanism of action and its therapeutic window. These methodologies are crucial for the preclinical evaluation of novel inotropic and lusitropic agents in drug development.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Istaroxime new drug for acute heart failure gets fast track designation from FDA [speciality.medicaldialogues.in]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1: General Considerations for Development of Novel Testing Platforms [frontiersin.org]
- 12. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Na+/K+-ATPase Activity Assay Kit (A319707) | Antibodies.com [antibodies.com]
- 16. Na+k+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 17. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
- 18. A technical review of optical mapping of intracellular calcium within myocardial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In Vivo Calcium Imaging of Cardiomyocytes in the Beating Mouse Heart With Multiphoton Microscopy [frontiersin.org]
- 21. Research Portal [scholarship.libraries.rutgers.edu]
- 22. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
Application Notes and Protocols for Preclinical Evaluation of Istaroxime Hydrochloride in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel intravenous agent with a unique dual mechanism of action, making it a promising candidate for the treatment of acute heart failure. It acts as both a luso-inotropic agent, meaning it enhances both myocardial contraction (inotropy) and relaxation (lusitropy).[1][2][3] This is achieved through:
-
Inhibition of the Na+/K+-ATPase pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect.[1][2][4]
-
Stimulation of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a): By stimulating SERCA2a, Istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropic effect).[1][2][4]
Preclinical studies in various animal models of heart failure have demonstrated the potential of Istaroxime to improve cardiac function.[5] These application notes provide detailed protocols for utilizing such models to test the efficacy and mechanism of action of this compound.
Mechanism of Action Signaling Pathway
The dual mechanism of Istaroxime ultimately leads to improved cardiac performance. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Experimental Protocols
Animal Models of Heart Failure
This model mimics the clinical scenario of heart failure developing from chronic pressure overload, such as in aortic stenosis or hypertension.[6][7]
Protocol:
-
Anesthesia: Anesthetize male Wistar rats (200-250 g) with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Intubation and Ventilation: Intubate the rat and connect it to a small animal ventilator.
-
Surgical Procedure:
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left common carotid arteries.
-
Pass a 7-0 silk suture underneath the aorta.
-
Place a 27-gauge needle alongside the aorta.
-
Tie the suture firmly around both the aorta and the needle.
-
Promptly remove the needle to create a constriction of a defined diameter.[8]
-
For sham-operated controls, perform the same procedure without tightening the suture.
-
-
Post-operative Care: Close the chest incision in layers. Provide post-operative analgesia (e.g., buprenorphine 0.05 mg/kg subcutaneously) and monitor the animal's recovery.
-
Heart Failure Development: Allow 4-8 weeks for the development of cardiac hypertrophy and subsequent heart failure.
This model replicates heart failure resulting from multiple small myocardial infarctions, a common clinical etiology.[9]
Protocol:
-
Animal Preparation: Acclimatize adult mongrel dogs of either sex to the laboratory setting.
-
Catheterization: Under fluoroscopic guidance, advance a catheter into the left main coronary artery.
-
Microembolization:
-
Inject a suspension of microspheres (e.g., 90-120 µm diameter) into the coronary circulation.
-
Monitor for electrocardiographic changes and transient ST-segment elevation.
-
-
Sequential Procedures: Repeat the microembolization procedure 2-3 times a week for 3-4 weeks.
-
Endpoint: Continue the embolizations until the left ventricular ejection fraction (LVEF), assessed by echocardiography, is consistently below 35%.[9]
-
Post-procedure Monitoring: Closely monitor the animals for any signs of distress or arrhythmias.
Assessment of Cardiac Function
Echocardiography is a non-invasive method to serially assess cardiac structure and function.[10][11][12]
Protocol:
-
Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize cardiodepressant effects.[13]
-
Imaging:
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain standard two-dimensional views, including the parasternal long-axis and short-axis views.
-
Acquire M-mode images at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses.
-
Use Doppler imaging to assess blood flow velocities across the mitral and aortic valves.
-
-
Calculations: From the measurements, calculate parameters such as:
-
Left Ventricular Ejection Fraction (LVEF %)
-
Fractional Shortening (FS %)
-
Cardiac Output (CO)
-
E/A ratio (an indicator of diastolic function)
-
Invasive hemodynamic measurements provide detailed information on cardiac pressures and volumes.[14][15][16]
Protocol:
-
Anesthesia and Catheterization: Anesthetize the rat and insert a microtip pressure-volume catheter into the right carotid artery, advancing it into the left ventricle.
-
Data Acquisition: Record pressure and volume signals continuously.
-
Analysis: Analyze the pressure-volume loops to determine:
-
Maximal rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmin)
-
End-systolic and end-diastolic pressure and volume
-
Stroke volume and cardiac output
-
End-systolic pressure-volume relationship (ESPVR)
-
Data Presentation
The following tables summarize quantitative data on the effects of Istaroxime from preclinical and clinical studies.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in a Canine Model of Chronic Heart Failure [17]
| Parameter | Baseline | Heart Failure (Vehicle) | Heart Failure + Istaroxime |
| LVEF (%) | 64 ± 2 | 21 ± 1 | Significantly Increased |
| LVEDP (mmHg) | 6 ± 1 | 22 ± 3 | Dose-dependent Reduction |
| LVEDV (ml) | 64 ± 3 | 101 ± 6 | Dose-dependent Reduction |
| LVESV (ml) | - | - | Dose-dependent Reduction |
| +dP/dtmax | - | - | Dose-dependent Increase |
Table 2: Effects of Chronic Istaroxime Treatment in a Hamster Model of Progressive Heart Failure [18]
| Parameter | Healthy Control | Heart Failure (Vehicle) | Heart Failure + Istaroxime |
| Heart/Body Weight Ratio | Lower | Higher | Reduced |
| LVSP (mmHg) | Higher | Lower | Increased |
| +dP/dT | Higher | Lower | Increased |
| -dP/dT | Higher | Lower | Increased |
| CFR | Higher | Lower | Increased |
Table 3: Pooled Analysis of Istaroxime Effects in Human Clinical Trials for Acute Heart Failure [19][20]
| Parameter | Mean Difference (Istaroxime vs. Placebo) | 95% Confidence Interval |
| LVEF (%) | 1.26 | 0.91 to 1.62 |
| Cardiac Index (L/min/m²) | 0.22 | 0.18 to 0.25 |
| LVESV (ml) | -11.84 | -13.91 to -9.78 |
| LVEDV (ml) | -12.25 | -14.63 to -9.87 |
| Systolic Blood Pressure (mmHg) | 8.41 | 5.23 to 11.60 |
| E/A Ratio | -0.39 | -0.60 to -0.19 |
Experimental Workflow
The following diagram outlines the general workflow for testing this compound in animal models of heart failure.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in established animal models of heart failure. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of Istaroxime's therapeutic potential and its translation to clinical applications for patients with acute heart failure.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transverse Aortic Constriction (TAC) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Transverse Aortic Constriction (TAC): Why, how and the outcome as it relates to pressure overload-induced cardiac hypertrophy and/or heart failure [scintica.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A canine model of chronic heart failure produced by multiple sequential coronary microembolizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Preclinical Rat Model of Heart Failure With Preserved Ejection Fraction With Multiple Comorbidities [frontiersin.org]
- 16. A Preclinical Rat Model of Heart Failure With Preserved Ejection Fraction With Multiple Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Chronic istaroxime improves cardiac function and heart rate variability in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch Clamp Electrophysiology Studies with Istaroxime Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel intravenous inotropic agent with a unique dual mechanism of action, making it a subject of significant interest in the treatment of acute heart failure syndromes.[1][2][3] It acts as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4][5] This dual action leads to improved cardiac contractility (inotropism) and enhanced relaxation (lusitropism), offering a promising therapeutic profile.[2][3][5] Patch clamp electrophysiology is a critical technique for elucidating the cellular mechanisms underlying these effects by allowing for precise measurement of ion channel activity and membrane potentials in single cardiac myocytes.[6][7]
These application notes provide a comprehensive overview and detailed protocols for conducting patch clamp electrophysiology studies to investigate the effects of this compound on cardiac myocytes.
Mechanism of Action
Istaroxime exerts its effects on cardiac myocytes through two primary pathways:
-
Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, Istaroxime leads to an increase in intracellular sodium concentration ([Na+]i).[2][5] This, in turn, alters the driving force for the Na+/Ca2+ exchanger (NCX), leading to reduced Ca2+ efflux and a subsequent increase in intracellular calcium concentration ([Ca2+]i). The elevated [Ca2+]i enhances the amount of calcium available for uptake into the sarcoplasmic reticulum (SR), thereby increasing myocardial contractility.[1][2]
-
SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity, enhancing the reuptake of Ca2+ from the cytosol into the SR during diastole.[8][9][10][11] This is achieved by promoting the dissociation of phospholamban (PLB), an inhibitory protein, from SERCA2a, a mechanism that is independent of the cAMP/PKA pathway.[5][8][10] The accelerated Ca2+ sequestration into the SR not only improves myocardial relaxation (lusitropic effect) but also increases the SR Ca2+ load available for subsequent contractions.[1][4]
This dual mechanism distinguishes Istaroxime from other inotropic agents and is thought to contribute to its favorable safety profile, particularly a lower propensity for arrhythmias.[1][2][5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound from various studies.
| Parameter | Value | Species/Tissue | Reference |
| Na+/K+-ATPase Inhibition | |||
| IC50 | 0.11 µM | Not Specified | [12] |
| IC50 | 0.43 ± 0.15 µM | Dog Kidney | [12][13] |
| IC50 | 8.5 µM | Guinea Pig Kidney | [12] |
| Inotropic Effect | |||
| ED80 (+dP/dtmax) | 1.89 ± 0.37 mg/kg (cumulative dose) | In vivo | [12] |
| EDmax (+dP/dtmax) | 4.88 ± 0.6 mg/kg | In vivo | [12] |
| Clinical Observations (Human) | |||
| Reduction in PCWP (0.5 µg/kg/min) | -3.2 ± 6.8 mmHg | Patients with Acute Heart Failure | [1] |
| Reduction in PCWP (1.0 µg/kg/min) | -3.3 ± 5.5 mmHg | Patients with Acute Heart Failure | [1] |
| Reduction in PCWP (1.5 µg/kg/min) | -4.7 ± 5.9 mmHg | Patients with Acute Heart Failure | [1] |
| Change in Cardiac Index (1.5 µg/kg/min) | Increased | Patients with Acute Heart Failure | [1][5] |
| Change in Heart Rate | Decreased | Patients with Acute Heart Failure | [1][5] |
| Change in Systolic Blood Pressure | Increased | Patients with Acute Heart Failure | [1][5] |
PCWP: Pulmonary Capillary Wedge Pressure
Signaling Pathway and Experimental Workflow Diagrams
Istaroxime's Dual Mechanism of Action on a Cardiac Myocyte
Caption: Dual mechanism of Istaroxime action in a cardiac myocyte.
Patch Clamp Experimental Workflow for Istaroxime Studies
Caption: General workflow for a patch clamp experiment with Istaroxime.
Experimental Protocols
Protocol 1: Isolation of Ventricular Myocytes
This protocol is a general guideline for the enzymatic isolation of single ventricular myocytes from an adult rodent heart, which can be adapted for other species.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer
-
Ca2+-free KH buffer
-
Enzyme solution (e.g., Collagenase Type II and Protease Type XIV in Ca2+-free KH buffer)
-
Stop solution (KH buffer with 1% Bovine Serum Albumin and elevated Ca2+)
-
Dissection tools
-
Water bath
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and place it in ice-cold KH buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) KH buffer at 37°C.
-
Perfuse with Ca2+-free KH buffer for 5-10 minutes to stop contractions and wash out blood.
-
Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula and remove the atria.
-
Mince the ventricular tissue in the stop solution.
-
Gently triturate the minced tissue with a transfer pipette to release single myocytes.
-
Allow the myocytes to settle, then carefully remove the supernatant.
-
Gradually reintroduce Ca2+ to the myocyte suspension to a final concentration of 1.0-1.8 mM.
-
Store the isolated, rod-shaped myocytes in a suitable medium at room temperature for use within 2-8 hours.
Protocol 2: Whole-Cell Patch Clamp Recording
This protocol details the whole-cell patch clamp technique to measure the effects of Istaroxime on membrane currents and action potentials in isolated cardiac myocytes.
Equipment and Solutions:
-
Patch clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in sterile water or DMSO. Dilute to final desired concentrations (e.g., 100 nM, 1 µM, 10 µM) in the external solution on the day of the experiment.[9][14]
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate a small volume of the isolated myocyte suspension into a recording chamber on the microscope stage and allow the cells to adhere.
-
Perfusion: Begin continuous perfusion of the recording chamber with the external solution at a constant flow rate.
-
Pipette Positioning: Mount the filled patch pipette onto the headstage and, using the micromanipulator, lower it into the bath. Apply slight positive pressure to the pipette to keep the tip clean.
-
Seal Formation: Approach a healthy, rod-shaped myocyte with the pipette tip. Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (Gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a stable Gigaohm seal, apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording:
-
Voltage-Clamp Mode: Hold the cell at a specific membrane potential (e.g., -80 mV) and apply voltage steps to elicit and record specific ion currents (e.g., L-type Ca2+ current, Na+/K+-ATPase current).
-
Current-Clamp Mode: Inject a minimal amount of current to maintain the resting membrane potential and elicit action potentials using brief current pulses. Record baseline action potential parameters (duration, amplitude, upstroke velocity).
-
-
Application of Istaroxime: Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Recording of Effects: Continuously record the changes in ion currents or action potential characteristics in the presence of Istaroxime until a steady-state effect is observed.
-
Washout: Switch the perfusion back to the control external solution to determine the reversibility of the drug's effects.
-
Data Analysis: Analyze the recorded data to quantify the effects of Istaroxime on parameters such as current amplitude, inactivation kinetics, action potential duration at 50% and 90% repolarization (APD50, APD90), and resting membrane potential.
Protocol 3: Measurement of Na+/K+-ATPase Current (Ip)
This protocol is a specialized voltage-clamp experiment to directly measure the current generated by the Na+/K+-ATPase and its inhibition by Istaroxime.
Specialized Solutions:
-
Na+- and K+-free External Solution: To isolate Ip, replace NaCl and KCl with N-methyl-D-glucamine (NMDG) or another suitable substitute.
-
K+-containing External Solution: The same as the Na+- and K+-free solution but with the addition of KCl (e.g., 5.4 mM) to activate the pump.
-
Internal (Pipette) Solution: Should contain a high concentration of Na+ (e.g., 50-100 mM) to load the cell and activate the pump from the inside.
Procedure:
-
Establish the whole-cell configuration as described in Protocol 2.
-
Clamp the myocyte at a holding potential of -40 mV.
-
Perfuse the cell with the Na+- and K+-free external solution to inhibit all Na+/K+-ATPase activity. This establishes the baseline current.
-
Rapidly switch to the K+-containing external solution to activate the pump. The resulting outward current is the Na+/K+-ATPase current (Ip).
-
Repeat the switch between K+-free and K+-containing solutions to ensure a stable Ip measurement.
-
To test the effect of Istaroxime, add the drug to both the K+-free and K+-containing external solutions and repeat the measurement protocol. The reduction in the K+-activated outward current represents the degree of Ip inhibition by Istaroxime.
Conclusion
The provided application notes and protocols offer a framework for investigating the electrophysiological effects of this compound on cardiac myocytes. By employing patch clamp techniques, researchers can further elucidate the intricate mechanisms of this dual-action compound, contributing to a deeper understanding of its therapeutic potential and safety profile in the context of heart failure. These detailed methodologies are intended to guide the design and execution of robust experiments for professionals in cardiovascular research and drug development.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiology of the sodium-potassium-ATPase in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.glpbio.com [file.glpbio.com]
- 14. academic.oup.com [academic.oup.com]
Quantifying Na+/K+-ATPase Inhibition by Istaroxime Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istaroxime hydrochloride is a novel intravenous inotropic agent with a dual mechanism of action, making it a promising therapeutic candidate for acute heart failure syndromes.[1][2] It functions as both an inhibitor of the Na+/K+-ATPase (sodium pump) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] This unique profile allows Istaroxime to enhance cardiac contractility (inotropic effect) and improve diastolic relaxation (lusitropic effect).[3] These application notes provide detailed protocols for quantifying the inhibitory activity of this compound on Na+/K+-ATPase and its stimulatory effect on SERCA2a, along with a summary of its reported inhibitory concentrations and a depiction of its signaling pathway.
Introduction
The Na+/K+-ATPase is an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells.[4] Its inhibition by cardiac glycosides has long been a therapeutic strategy for heart failure. Istaroxime offers a distinct advantage over traditional cardiac glycosides with a potentially better safety profile.[5] Its dual action on both Na+/K+-ATPase and SERCA2a addresses two key aspects of cardiac dysfunction in heart failure.[4][5] Accurate quantification of its inhibitory effect on the Na+/K+-ATPase is crucial for understanding its pharmacological profile and for the development of new, more effective analogues.
Quantitative Data Summary
The inhibitory potency of Istaroxime on Na+/K+-ATPase is typically expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the species and the tissue source of the enzyme. The following table summarizes the reported IC50 values for Istaroxime.
| Enzyme Source | IC50 (µM) | Reference |
| Dog Kidney | 0.43 ± 0.15 | |
| Guinea Pig Kidney | 8.5 | |
| General | 0.11 |
Signaling Pathway
The dual mechanism of action of Istaroxime converges on the regulation of intracellular calcium concentration in cardiomyocytes, ultimately leading to improved cardiac function.
Experimental Protocols
Protocol 1: Quantifying Na+/K+-ATPase Inhibition using a Colorimetric Assay
This protocol describes the determination of Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of Istaroxime is quantified by comparing the enzyme activity in the presence and absence of the compound.
Materials:
-
Tissue homogenate or purified Na+/K+-ATPase preparation
-
This compound
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)[6]
-
ATP solution (e.g., 100 mM)
-
Ouabain (a specific Na+/K+-ATPase inhibitor, for control)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader (660 nm)
-
Microplates (96-well)
-
Incubator (37°C)
Procedure:
-
Sample Preparation: Prepare tissue homogenates or purified enzyme fractions on ice to prevent enzyme degradation.[7] The protein concentration of the preparation should be determined using a standard method (e.g., BCA assay).
-
Reaction Setup:
-
Prepare reaction mixtures in microplate wells. For each sample, prepare at least two wells: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To the "Total Activity" wells, add the assay buffer and the enzyme preparation.
-
To the "Ouabain-insensitive" wells, add the assay buffer, the enzyme preparation, and a saturating concentration of ouabain (e.g., 1 mM).[6]
-
To determine the effect of Istaroxime, prepare additional wells with varying concentrations of this compound in the assay buffer.
-
-
Enzyme Reaction:
-
Pre-incubate the microplate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a specific amount of ATP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[8]
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the phosphate detection reagent which is often acidic).
-
Add the phosphate detection reagent to all wells, including a set of phosphate standards of known concentrations.
-
Incubate at room temperature for the time specified by the reagent manufacturer to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 660 nm using a microplate reader.[8][9]
-
Generate a standard curve using the absorbance values of the phosphate standards.
-
Calculate the amount of phosphate released in each well by interpolating from the standard curve.
-
The specific Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
To determine the inhibitory effect of Istaroxime, plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the Istaroxime concentration. The IC50 value can then be determined from this dose-response curve.
-
Protocol 2: Quantifying SERCA2a Activity using a Calcium Uptake Assay
This protocol measures the activity of SERCA2a by monitoring the uptake of calcium into sarcoplasmic reticulum vesicles. The stimulatory effect of Istaroxime is determined by comparing the rate of calcium uptake in its presence and absence.
Materials:
-
Cardiac sarcoplasmic reticulum (SR) microsome preparation
-
This compound
-
Calcium uptake buffer (e.g., 100 mM KCl, 10 mM HEPES-KOH pH 7.4, 10 mM oxalate, 5 mM MgCl2, 10 µM ruthenium red)[10]
-
ATP solution
-
Calcium standard solutions
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 or Indo-1)[10][11]
-
Fluorescence microplate reader or spectrofluorometer
-
Microplates (96-well, black)
Procedure:
-
Sample and Reagent Preparation:
-
Prepare SR microsomes from cardiac tissue. Determine the protein concentration.
-
Prepare working solutions of all buffers, ATP, calcium standards, and Istaroxime dilutions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the calcium uptake buffer to each well.
-
Add the SR microsome preparation to each well.
-
Add the calcium-sensitive dye to each well.
-
For testing Istaroxime, add the desired concentrations of the compound to the respective wells. Include control wells without Istaroxime.
-
-
Calcium Uptake Measurement:
-
Place the microplate in the fluorescence reader.
-
Initiate the calcium uptake reaction by adding a defined amount of ATP and calcium to each well.[10]
-
Immediately begin monitoring the change in fluorescence over time. The decrease in extra-vesicular calcium concentration due to SERCA2a-mediated uptake will result in a change in the fluorescence signal of the dye.
-
-
Data Analysis:
-
The rate of calcium uptake can be calculated from the initial slope of the fluorescence change over time.
-
Compare the rates of calcium uptake in the presence and absence of Istaroxime to determine its stimulatory effect. The results can be expressed as a percentage increase in SERCA2a activity.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Istaroxime Hydrochloride in Preclinical Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Istaroxime hydrochloride in preclinical cancer xenograft models, with a focus on prostate cancer. The information compiled is based on published preclinical data and is intended to guide researchers in designing and executing similar studies.
Introduction
Istaroxime is a potent inhibitor of the Na+/K+ ATPase and also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA2a).[1][2] While initially developed for acute heart failure, it has demonstrated significant anti-cancer properties in various cancer cell lines and in vivo xenograft models.[3][4] Its mechanism of action in cancer involves the induction of apoptosis, modulation of key signaling pathways, and inhibition of cell motility.[3][5] These notes provide detailed protocols and data from preclinical studies using Istaroxime in prostate cancer xenografts.
Mechanism of Action in Cancer
Istaroxime exerts its anti-cancer effects through a multi-targeted mechanism. In prostate cancer cells, it has been shown to:
-
Inhibit Na+/K+ ATPase: This is a primary mechanism shared with other cardiac glycosides that exhibit anti-cancer activity.[3]
-
Induce Apoptosis: Istaroxime treatment leads to an increase in apoptotic cells, accompanied by the activation of caspase-3.[6][7]
-
Downregulate c-Myc: It significantly reduces the expression of the oncoprotein c-Myc, a key regulator of cell proliferation.[6][7]
-
Modulate Actin Cytoskeleton and RhoA Signaling: The compound induces reorganization of the actin cytoskeleton and activates RhoA, which can impact cell motility and morphology.[3][6]
-
Inhibit Cell Motility and Invasion: Istaroxime has been shown to block the migration and invasiveness of prostate cancer cells.[5]
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study on Istaroxime in a PC-3 prostate cancer xenograft model.
| Parameter | Istaroxime | Docetaxel (Control) | Vehicle (Control) |
| Cell Line | PC-3 (Prostate Cancer) | PC-3 (Prostate Cancer) | PC-3 (Prostate Cancer) |
| Animal Model | Male Balb/c nude mice | Male Balb/c nude mice | Male Balb/c nude mice |
| Drug Administration | 22.5 mg/kg, IP, twice daily | 12 mg/kg, IV, once weekly | Water for Injection (WFI), IP, twice daily |
| Treatment Duration | 23 days | 23 days | 23 days |
| Tumor Growth Inhibition (TGI) at Day 24 | 43.1% | Not specified | N/A |
| Statistical Significance | p < 0.05 (on days 7, 10, 17, 24) | Not specified | N/A |
| Toxicity (Body Weight) | No significant modification | No significant modification | N/A |
Data extracted from a study on PC-3 prostate cancer xenografts.[6] A separate experiment with a daily dose of 40 mg/kg (IP) also showed similar efficacy.[6]
Experimental Protocols
PC-3 Prostate Cancer Xenograft Model
This protocol outlines the methodology for establishing and treating a subcutaneous prostate cancer xenograft model.
Materials:
-
PC-3 human prostate cancer cells
-
Matrigel
-
Phosphate-Buffered Saline (PBS), sterile
-
6-8 week old male Balb/c nude mice
-
This compound
-
Water for Injection (WFI) or other suitable vehicle
-
Docetaxel (for positive control group)
-
Calipers for tumor measurement
-
Syringes and needles for injection (appropriate gauge for subcutaneous, intraperitoneal, and intravenous routes)
Procedure:
-
Cell Preparation:
-
Culture PC-3 cells in appropriate media until they reach an exponential growth phase.
-
Harvest the cells and resuspend them in a 1:1 mixture of Matrigel and sterile PBS.
-
The final cell concentration should be approximately 2 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (containing ~2 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow until they reach a palpable size of 150-200 mm³.
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Once tumors reach the desired size, randomize the animals into treatment and control groups (n=10 animals per group is recommended).
-
-
Drug Preparation and Administration:
-
Istaroxime Group: Prepare a solution of Istaroxime in WFI. Administer 22.5 mg/kg intraperitoneally (IP) twice daily at 12-hour intervals.
-
Positive Control Group (Docetaxel): Prepare a solution of Docetaxel. Administer 12 mg/kg intravenously (IV) once weekly.
-
Vehicle Control Group: Administer an equivalent volume of WFI intraperitoneally (IP) twice daily.
-
-
Treatment and Monitoring:
-
Continue treatment for the specified duration (e.g., 23 days).
-
Monitor tumor growth by measuring tumor volume at regular intervals (e.g., every 2-3 days).
-
Monitor animal health and body weight throughout the study as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Visualizations
Signaling Pathway of Istaroxime in Prostate Cancer Cells
Caption: Istaroxime's anti-cancer signaling pathway.
Experimental Workflow for Xenograft Study
Caption: Xenograft study experimental workflow.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Changes in Cardiac Contractility with Istaroxime Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Istaroxime hydrochloride is a novel intravenous agent with a unique dual mechanism of action that offers significant potential in the treatment of acute heart failure. It acts as both a positive inotropic and lusitropic agent by inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][3][4][5][6][7][8] This dual action leads to an increase in myocardial contractility and an improvement in diastolic relaxation, addressing both systolic and diastolic dysfunction in heart failure.[1][3][4][5][6][8]
These application notes provide detailed protocols for assessing the effects of Istaroxime on cardiac contractility in various experimental models, from the cellular to the whole-organ level. The accompanying data summaries and visualizations aim to facilitate the design and execution of studies investigating this promising therapeutic agent.
Mechanism of Action
Istaroxime's effects on cardiac contractility stem from its ability to modulate intracellular calcium (Ca2+) cycling through two primary targets:
-
Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma.[1][3][4] This leads to an increase in intracellular sodium (Na+) concentration. The elevated intracellular Na+ reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude Ca2+, resulting in a net increase in intracellular Ca2+ concentration. This higher cytosolic Ca2+ availability during systole enhances the binding of Ca2+ to troponin C, leading to a more forceful contraction (positive inotropic effect).[4]
-
Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][2][3][4][5][6][7][8] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[1][9] Enhanced SERCA2a activity leads to faster Ca2+ re-uptake into the SR, which accelerates myocardial relaxation (positive lusitropic effect) and increases the SR Ca2+ load available for subsequent contractions.[1][2][4]
This dual mechanism distinguishes Istaroxime from other inotropic agents, as the SERCA2a stimulation may mitigate some of the potential pro-arrhythmic effects associated with solely inhibiting the Na+/K+-ATPase.[9]
Signaling Pathway of Istaroxime
Caption: Signaling pathway of Istaroxime in a cardiac myocyte.
Quantitative Data on Istaroxime's Effects
The following tables summarize the quantitative effects of Istaroxime on key hemodynamic and cardiac function parameters as reported in clinical and preclinical studies.
Table 1: Hemodynamic and Echocardiographic Effects of Istaroxime in Human Clinical Trials
| Parameter | Study (Trial) | Dosage | Duration | Change from Baseline/Placebo | Reference |
| Systolic Blood Pressure (SBP) | SEISMiC | 1.0 µg/kg/min | 24 hours | Adjusted mean 24h AUC increase of 40% vs. placebo (p=0.025) | [1] |
| HORIZON-HF | 1.0-1.5 µg/kg/min | 6 hours | Significant increase (p<0.005) | [6] | |
| Cardiac Index | SEISMiC | 1.0 µg/kg/min | 24 hours | +0.21 L/min/m² vs. placebo (p=0.016) | [1] |
| HORIZON-HF | 1.5 µg/kg/min | 6 hours | Significant increase (p=0.04) | [6] | |
| Pulmonary Capillary Wedge Pressure (PCWP) | HORIZON-HF | 0.5-1.5 µg/kg/min | 6 hours | Significant decrease at all doses (p<0.05) | [10] |
| Heart Rate (HR) | HORIZON-HF | 0.5-1.5 µg/kg/min | 6 hours | Significant decrease at all doses (p<0.05) | [6] |
| Left Ventricular End-Systolic Volume (LVESV) | SEISMiC | 1.0 µg/kg/min | 24 hours | -12.0 mL vs. placebo (p=0.034) | [1] |
| HORIZON-HF | 1.0 µg/kg/min | 6 hours | -15.8 ± 22.7 mL vs. placebo | [6] | |
| E/e' Ratio (marker of LV filling pressure) | Phase II Trial | 0.5-1.0 µg/kg/min | 24 hours | Significant decrease vs. placebo (p<0.05) | [6] |
Table 2: In Vitro Effects of Istaroxime
| Parameter | Preparation | Concentration | Effect | Reference |
| Na+/K+-ATPase Activity | Dog Kidney | IC50: 0.14 ± 0.02 µM | Inhibition | [11] |
| SERCA2a Activity | Diabetic Rat Heart Homogenates | 100 nmol/L | Stimulated activity and blunted abnormalities in Ca2+ dynamics | [12] |
| Ca2+ Transient Amplitude | Embryonic Zebrafish Cardiomyocytes | 100 µM | Increased | [13] |
| Diastolic Ca2+ Levels | Embryonic Zebrafish Cardiomyocytes | 100 µM | Decreased | [13] |
Experimental Protocols
Experimental Workflow for Evaluating Istaroxime
Caption: General workflow for preclinical evaluation of Istaroxime.
Protocol 1: Measurement of SERCA2a ATPase Activity in Cardiac Microsomes
Objective: To determine the direct effect of Istaroxime on SERCA2a activity in a cell-free system.
Materials:
-
Cardiac tissue (e.g., from rat or guinea pig ventricles)
-
Homogenization buffer (e.g., 300 mM sucrose, 50 mM K-phosphate, 10 mM NaF, 0.3 mM PMSF, 0.5 mM DTT, pH 7.0)
-
Assay buffer (containing various concentrations of free Ca2+, Mg-ATP, and other components to support enzyme activity)
-
[γ-32P]ATP
-
This compound stock solution
-
Cyclopiazonic acid (CPA, a specific SERCA inhibitor)
-
Activated charcoal
-
Scintillation counter
Procedure:
-
Preparation of Cardiac Microsomes: a. Homogenize fresh or frozen ventricular tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed (e.g., 12,000 x g for 15 minutes) to remove cellular debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 35,000 x g for 30 minutes) to pellet the microsomal fraction containing sarcoplasmic reticulum vesicles.[14] d. Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
ATPase Activity Assay: a. Pre-incubate the cardiac microsomes with varying concentrations of Istaroxime or vehicle control in the assay buffer for a specified time (e.g., 10 minutes) at 37°C. b. Initiate the reaction by adding [γ-32P]ATP. c. Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at 37°C. d. Stop the reaction by adding a solution of activated charcoal to adsorb the unhydrolyzed [γ-32P]ATP.[14] e. Centrifuge to pellet the charcoal and measure the radioactivity of the supernatant, which contains the released 32Pi. f. To determine the SERCA2a-specific activity, perform parallel reactions in the presence of CPA. The CPA-sensitive portion of the total ATPase activity represents the SERCA2a activity.[11]
-
Data Analysis: a. Calculate the SERCA2a ATPase activity (e.g., in nmol Pi/mg protein/min). b. Plot the SERCA2a activity against the free Ca2+ concentration to generate a dose-response curve. c. Fit the data to a suitable model (e.g., Hill equation) to determine the Vmax (maximal velocity) and Kd (Ca2+ affinity) in the presence and absence of Istaroxime.[12]
Protocol 2: Isolation and Contractility Measurement of Adult Rat Ventricular Myocytes
Objective: To assess the effects of Istaroxime on the contractility and Ca2+ transients of single, isolated cardiomyocytes.
Materials:
-
Adult rat
-
Langendorff perfusion system
-
Perfusion buffer (e.g., Krebs-Henseleit buffer)
-
Enzyme solution (e.g., collagenase and trypsin in perfusion buffer)[2]
-
Stop buffer (perfusion buffer with a higher concentration of bovine serum albumin)
-
Laminin-coated culture dishes
-
IonOptix Myocyte Calcium and Contractility System or similar equipment
-
Fura-2 AM or other suitable Ca2+ indicator
-
This compound
Procedure:
-
Cardiomyocyte Isolation: a. Anesthetize the rat and rapidly excise the heart. b. Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated perfusion buffer to clear the blood.[15] c. Switch to a Ca2+-free perfusion buffer for a short period to loosen cell-cell junctions. d. Perfuse the heart with the enzyme solution until the tissue is digested.[2] e. Mince the ventricular tissue and gently agitate to release individual myocytes.[2] f. Filter the cell suspension to remove undigested tissue. g. Gradually reintroduce Ca2+ to the myocyte suspension to prevent hypercontracture.[15] h. Plate the isolated, rod-shaped myocytes on laminin-coated dishes.
-
Contractility and Ca2+ Transient Measurement: a. Load the myocytes with a Ca2+ indicator dye (e.g., Fura-2 AM). b. Place the dish on the stage of an inverted microscope equipped with a video-based edge detection system and a ratiometric fluorescence imaging system. c. Electrically pace the myocytes at a physiological frequency (e.g., 1 Hz). d. Record baseline sarcomere length changes (as an index of contractility) and intracellular Ca2+ transients. e. Superfuse the myocytes with a solution containing a known concentration of Istaroxime. f. After a sufficient equilibration period, record the contractility and Ca2+ transients again.
-
Data Analysis: a. Analyze the recorded traces to quantify parameters such as:
- Contractility: Peak shortening (% of resting cell length), maximal velocity of shortening (+dL/dt), maximal velocity of relengthening (-dL/dt).
- Ca2+ Transients: Amplitude of the Ca2+ transient, time to peak, and decay kinetics (e.g., Tau) of the Ca2+ transient.[12]
Protocol 3: Assessment of Cardiac Function in an Isolated Perfused Heart (Langendorff) Model
Objective: To evaluate the integrated effects of Istaroxime on the mechanical and electrical function of the whole heart, independent of systemic influences.
Materials:
-
Isolated heart from a suitable species (e.g., rat, guinea pig, rabbit)
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2
-
Intraventricular balloon connected to a pressure transducer
-
ECG electrodes
-
This compound
Procedure:
-
Heart Preparation and Perfusion: a. Excise the heart and cannulate the aorta on the Langendorff apparatus as described in Protocol 2. b. Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure or flow.[16][17] c. Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. d. Attach ECG electrodes to the heart to record the electrocardiogram.
-
Experimental Protocol: a. Allow the heart to stabilize and record baseline hemodynamic parameters and ECG. b. Introduce Istaroxime into the perfusate at various concentrations in a cumulative or non-cumulative manner. c. Record the hemodynamic and ECG parameters at each concentration after a steady-state is reached.
-
Data Analysis: a. From the pressure tracings, determine:
- Left Ventricular Developed Pressure (LVDP)
- Maximal rate of pressure development (+dP/dtmax) as an index of contractility.
- Maximal rate of pressure decline (-dP/dtmax) as an index of relaxation.
- Heart Rate (HR) b. From the ECG, analyze parameters such as the QT interval.
Logical Relationship of Istaroxime's Dual Mechanism
Caption: Synergistic effects of Istaroxime's dual mechanism of action.
Conclusion
This compound presents a promising therapeutic approach for acute heart failure by simultaneously enhancing contractility and improving relaxation. The protocols and data presented in these application notes provide a framework for researchers to investigate the multifaceted effects of Istaroxime on cardiac function. By utilizing these methodologies, the scientific and drug development communities can further elucidate the therapeutic potential and clinical applications of this novel luso-inotropic agent.
References
- 1. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat [en.bio-protocol.org]
- 5. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 6. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat [bio-protocol.org]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. SutherlandandHearse [southalabama.edu]
Application Notes & Protocols: Assessing the Anti-proliferative Effects of Istaroxime Hydrochloride on Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Istaroxime hydrochloride is a Na+/K+-ATPase inhibitor that has demonstrated significant anti-cancer properties across a range of tumor cell lines.[1][2] Originally investigated for cardiovascular conditions, its ability to induce apoptosis and modulate key signaling pathways involved in cell proliferation has positioned it as a promising candidate for cancer drug repurposing.[1][3][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on tumor cells, enabling researchers to evaluate its therapeutic potential.
The primary mechanism of Istaroxime's anti-cancer action involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects including the induction of apoptosis, activation of caspase-3, and suppression of the c-Myc oncoprotein.[1][4] Additionally, Istaroxime has been shown to influence actin cytoskeleton dynamics and RhoA signaling.[1][2] Some studies also suggest its potential as a Topoisomerase I inhibitor and its ability to interact with the membrane androgen receptor.[5]
This document outlines protocols for determining the cytotoxic and anti-proliferative effects of this compound, including cell viability assays, and provides a framework for investigating its mechanism of action through analysis of protein expression and signaling pathway modulation.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols. This structured format allows for easy comparison of this compound's effects across different cell lines and experimental conditions.
| Parameter | Prostate Cancer Cell Line (e.g., PC-3) | Prostate Cancer Cell Line (e.g., DU145) | Breast Cancer Cell Line (e.g., MCF7) | Lung Cancer Cell Line (e.g., A549) |
| IC50 (µM) after 72h | Expected Value | Expected Value | 12 µM[5] | 2 µM[5] |
| % Apoptotic Cells (at IC50) | Expected Value | 46.54% (at 5µM)[1] | Expected Value | Expected Value |
| Caspase-3 Activity (Fold Change) | Expected Value | Modest Increase[1] | Expected Value | Expected Value |
| c-Myc Expression (% of Control) | Expected Value | Significant Down-regulation[1] | Expected Value | Expected Value |
| Colony Formation Inhibition (%) | Expected Value | Expected Value | Expected Value | Expected Value |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., PC-3, DU145, MCF7, A549)
-
Complete growth medium (specific to cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (medium with DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the determined IC50 concentration and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic/necrotic.
-
Western Blot Analysis for c-Myc and Caspase-3
This protocol assesses the effect of this compound on the expression of key proteins involved in proliferation and apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's anti-proliferative effects.
Caption: Istaroxime's proposed signaling pathway in cancer cells.
References
- 1. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Istaroxime Hydrochloride Cardiac Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo imaging techniques for assessing the cardiac effects of Istaroxime hydrochloride, a novel agent with a dual mechanism of action: inhibition of Na+/K+-ATPase and stimulation of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2] The following sections detail the application of various imaging modalities, including established and potential techniques, to elucidate the pharmacodynamic effects of Istaroxime on cardiac function.
This compound: Mechanism of Action
This compound exerts its cardiac effects through two primary mechanisms:
-
Inhibition of Na+/K+-ATPase: This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration during systole. This enhances myocardial contractility.[1][2]
-
Stimulation of SERCA2a: By activating SERCA2a, Istaroxime enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole.[3][4] This improves myocardial relaxation (lusitropy) and also increases the amount of calcium available for subsequent contractions.[1]
This dual mechanism results in both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects, making Istaroxime a promising therapeutic agent for conditions like acute heart failure.[2][5]
Signaling Pathway of Istaroxime
Caption: Signaling pathway of Istaroxime in a cardiomyocyte.
Echocardiography
Echocardiography is a cornerstone imaging modality for assessing the cardiac effects of Istaroxime in both preclinical and clinical studies due to its non-invasive nature, wide availability, and ability to provide real-time assessment of cardiac structure and function.
Application Notes
Echocardiography is utilized to quantify the inotropic and lusitropic effects of Istaroxime. Key parameters to be assessed include:
-
Systolic Function:
-
Diastolic Function:
-
Ventricular Volumes and Dimensions:
Experimental Protocol: Transthoracic Echocardiography in a Rodent Model
Objective: To assess the acute effects of this compound on left ventricular systolic and diastolic function in an anesthetized rodent.
Materials:
-
High-frequency ultrasound system with a small animal cardiac transducer (e.g., 12-15 MHz linear array)
-
Anesthesia machine with isoflurane or similar inhalant anesthetic
-
Heating pad and rectal probe to maintain body temperature
-
ECG electrodes for heart rate monitoring
-
Intravenous catheter for drug administration
-
This compound solution and vehicle control (e.g., saline)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with 1.5-2% isoflurane).
-
Shave the chest area to ensure good transducer contact.
-
Place the animal in a supine or left lateral decubitus position on the heating pad.
-
Attach ECG leads for monitoring.
-
Insert an intravenous catheter (e.g., in the tail vein) for infusion.
-
-
Baseline Imaging:
-
Acquire baseline echocardiographic images in parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
From the PSAX view at the mid-papillary level, obtain M-mode images to measure LVEDD, LVESD, and calculate LVEF and FS.
-
From the apical four-chamber view, perform pulsed-wave Doppler of the mitral inflow to measure E and A wave velocities and deceleration time.
-
Perform Tissue Doppler Imaging of the mitral annulus (septal and lateral) to measure S' and E' velocities.
-
-
Istaroxime Administration:
-
Administer a bolus or continuous infusion of this compound at the desired dose (e.g., 0.11 mg/kg/min for 15 minutes as described in some studies).[3]
-
A control group should receive an equivalent volume of the vehicle.
-
-
Post-Dose Imaging:
-
Repeat the full set of echocardiographic measurements at predefined time points during and after Istaroxime infusion (e.g., 5, 15, and 30 minutes post-infusion).
-
-
Data Analysis:
-
Measure all parameters offline using appropriate software.
-
Compare the changes in echocardiographic parameters from baseline to post-dose between the Istaroxime and vehicle control groups.
-
Data Presentation
Table 1: Echocardiographic Parameters in Patients with Heart Failure Treated with Istaroxime
| Parameter | Istaroxime Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Reference |
| Cardiac Index (L/min/m²) | +0.21 | -0.06 | 0.016 | [8] |
| Left Atrial Area (cm²) | -1.8 | 0.0 | 0.008 | [8] |
| LV End-Systolic Volume (mL) | -12.0 | +3.3 | 0.034 | [8] |
| LV End-Diastolic Volume (mL) | -6.5 | +5.6 | 0.061 | [8] |
| E/A Ratio | -0.39 | N/A | 0.0001 | [7] |
| LVEF (%) | +1.06 | N/A | 0.007 | [7] |
| Stroke Volume Index (mL/m²) | +3.04 | N/A | <0.00001 | [7] |
Positron Emission Tomography (PET)
Application Notes
-
Myocardial Perfusion and Blood Flow: PET can be used to assess myocardial blood flow (MBF) and perfusion reserve, providing insights into the overall efficiency of cardiac work.
-
Na+/K+-ATPase Activity: The PET tracer Rubidium-82 (⁸²Rb) is a potassium analog that is taken up by myocardial cells via the Na+/K+-ATPase.[9] Therefore, ⁸²Rb PET could potentially be used to assess the degree of Na+/K+-ATPase inhibition by Istaroxime. A reduction in ⁸²Rb uptake or a change in its kinetics following Istaroxime administration could provide a direct in vivo measure of target engagement.
Experimental Protocol: ⁸²Rb PET for Na+/K+-ATPase Occupancy (Hypothetical)
Objective: To assess the in vivo occupancy of Na+/K+-ATPase by this compound in a large animal model (e.g., swine).
Materials:
-
PET/CT scanner
-
⁸²Rb generator
-
Anesthesia and monitoring equipment
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Anesthetize and instrument the animal for continuous monitoring of vital signs.
-
Baseline PET Scan:
-
Position the animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus of ⁸²Rb and acquire dynamic PET images for approximately 6-10 minutes.
-
-
Istaroxime Administration: Administer a therapeutic dose of this compound intravenously.
-
Post-Dose PET Scan:
-
At the expected time of peak drug effect, repeat the ⁸²Rb PET scan.
-
-
Data Analysis:
-
Reconstruct dynamic PET images.
-
Perform kinetic modeling of ⁸²Rb uptake to estimate the rate of transport into the myocardium.
-
Compare the pre- and post-Istaroxime ⁸²Rb uptake kinetics to determine the degree of Na+/K+-ATPase inhibition.
-
Single-Photon Emission Computed Tomography (SPECT)
Similar to PET, specific SPECT studies for Istaroxime are not prevalent. However, SPECT is a widely used clinical and preclinical tool for assessing myocardial perfusion and function.
Application Notes
-
Myocardial Perfusion: SPECT with tracers like Technetium-99m (⁹⁹ᵐTc)-sestamibi or tetrofosmin can be used to evaluate myocardial perfusion at rest and under stress. This could be useful for assessing the effects of Istaroxime on coronary microcirculation and overall cardiac workload.
-
Ventricular Function: Gated SPECT allows for the assessment of LVEF and regional wall motion, providing complementary data to echocardiography.
Experimental Protocol: Gated Myocardial Perfusion SPECT
Objective: To evaluate the effect of Istaroxime on myocardial perfusion and left ventricular function.
Materials:
-
SPECT or SPECT/CT scanner
-
⁹⁹ᵐTc-sestamibi or similar perfusion tracer
-
Pharmacological stress agent (e.g., adenosine, regadenoson) if a stress study is desired
-
This compound and vehicle control
Procedure:
-
Rest Study:
-
Inject the SPECT tracer at rest.
-
After an appropriate uptake period, perform a gated SPECT acquisition.
-
-
Istaroxime Administration: Administer Istaroxime as a continuous infusion.
-
Stress Study (Optional):
-
During Istaroxime infusion, administer a pharmacological stress agent.
-
Inject a second dose of the SPECT tracer at peak stress.
-
Perform a second gated SPECT acquisition after the uptake period.
-
-
Data Analysis:
-
Reconstruct the SPECT images and create polar maps of myocardial perfusion.
-
Calculate LVEF and assess regional wall motion from the gated data.
-
Compare rest and stress perfusion, and pre- and post-Istaroxime functional parameters.
-
Cardiac Magnetic Resonance Imaging (CMR)
CMR is the gold standard for the non-invasive assessment of cardiac volumes, mass, and function.[1] Its high spatial and temporal resolution makes it a powerful tool for detailed investigation of the cardiac effects of Istaroxime.
Application Notes
-
Global and Regional Cardiac Function: Cine CMR provides highly accurate and reproducible measurements of LVEF, stroke volume, and cardiac output.
-
Myocardial Strain: Techniques like CMR tagging and feature tracking allow for the detailed analysis of myocardial strain (deformation), providing a sensitive measure of regional contractility and relaxation that can be altered by Istaroxime.[2][10]
-
Myocardial Energetics: Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS) could be used to assess the phosphocreatine-to-ATP ratio, a measure of myocardial energy status, to determine if the increased contractility from Istaroxime comes at an increased energetic cost.
Experimental Protocol: CMR for Myocardial Strain Analysis
Objective: To quantify the effects of Istaroxime on regional myocardial contractility and relaxation using CMR with feature tracking.
Materials:
-
CMR scanner (e.g., 1.5T or 3T) with cardiac software
-
Anesthesia and monitoring equipment compatible with the MRI environment
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the scanner with appropriate ECG and respiratory gating.
-
Baseline Imaging:
-
Acquire standard cine images in short-axis and long-axis views to assess global function.
-
Acquire images suitable for feature tracking analysis.
-
-
Istaroxime Administration: Administer Istaroxime intravenously.
-
Post-Dose Imaging: Repeat the cine imaging protocol at various time points after drug administration.
-
Data Analysis:
-
Use specialized software to perform feature tracking on the cine images to calculate global and regional longitudinal, circumferential, and radial strain and strain rates.
-
Compare strain parameters before and after Istaroxime administration.
-
Experimental Workflow Diagrams
Caption: Workflow for an echocardiography study of Istaroxime.
Caption: Workflow for a cardiac MRI strain analysis study.
Logical Relationship of Imaging Modalities
References
- 1. Cardiac Magnetic Resonance Imaging in Appraising Myocardial Strain and Biomechanics: A Current Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac MRI Tutorial - Functional Assessment [vhlab.umn.edu]
- 3. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrum-dynamics.com [spectrum-dynamics.com]
- 5. mrimaster.com [mrimaster.com]
- 6. Nuclear Medicine PET Scan Cardiovascular Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. radiologybusiness.com [radiologybusiness.com]
- 8. researchgate.net [researchgate.net]
- 9. Positron Emission Tomography in the Diagnosis and Management of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Analysis of Cardiac Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming Istaroxime hydrochloride solubility issues for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Istaroxime hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What should I do?
A1: Precipitation upon dilution of a DMSO stock in aqueous-based cell culture media is a common issue for many compounds, including this compound. Here is a step-by-step troubleshooting guide to address this:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line, typically recommended to be below 0.5%, and ideally at or below 0.1%.[1] High concentrations of DMSO can be toxic to cells.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform a serial dilution, adding the stock solution to a smaller volume of media first and then transferring this to the final volume. This gradual change in solvent polarity can help prevent precipitation.[1]
-
Pre-warming the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution. This can help increase the solubility of the compound.[2][3]
-
Sonication: After dilution, briefly sonicate the solution in an ultrasonic bath. This can help to break up any initial precipitate and aid in dissolution.[2][3]
-
pH Adjustment of the Medium: While cell culture media are buffered, significant changes in pH upon compound addition can affect solubility. Ensure the final pH of your experimental medium is within the optimal range for your cells.
-
Consider Co-solvents (for specific assay conditions): For certain in vitro assays (not whole-cell culture), the use of co-solvents might be an option. Formulations including PEG300 and Tween-80 have been used for in vivo preparations and could be adapted for specific in vitro experiments where cell viability is not a concern.[4]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations greater than 10 mM.[2][3] For aqueous solutions, this compound is also soluble in water and PBS, although at lower concentrations than in DMSO.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.
Q4: Can I pre-mix this compound in my bulk cell culture medium for long-term storage?
A4: It is not recommended to store this compound in cell culture medium for extended periods. The stability of the compound in complex aqueous solutions like cell culture media over time is not well characterized and precipitation can occur. It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Data Presentation: this compound Solubility
| Solvent/Vehicle | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | > 10 mg/mL | > 25 mM | |
| Water | 25 mg/mL | ~63 mM | Requires sonication to dissolve.[4] |
| PBS (Phosphate-Buffered Saline) | 12.5 mg/mL | ~31.5 mM | May require warming and sonication.[4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.3 mM | In vivo formulation.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.3 mM | In vivo formulation.[4] |
| DMEM / RPMI-1640 | Not explicitly reported | - | Solubility is expected to be lower than in simple aqueous buffers. It is recommended to determine the kinetic solubility in your specific medium. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[2][3]
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol for Determining Kinetic Solubility in Cell Culture Media
This protocol helps to determine the practical working concentration of this compound in your specific cell culture medium.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in your cell culture medium in a 96-well plate.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a relevant experimental duration (e.g., 2, 24 hours).
-
Visually inspect each well for any signs of precipitation.
-
Quantify the amount of soluble compound by measuring the absorbance of the supernatant after centrifugation or by using nephelometry to detect light scattering from precipitated particles.
-
The highest concentration that remains clear is your approximate kinetic solubility limit for that specific medium and condition.
-
Visualizations
Caption: Dual mechanism of action of Istaroxime.
Caption: Troubleshooting workflow for precipitation issues.
References
identifying and mitigating off-target effects of Istaroxime hydrochloride in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Istaroxime hydrochloride in a cell culture setting. The focus is on identifying and mitigating potential off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is an inhibitor of the Na+/K+-ATPase (with an IC50 of approximately 0.11 µM) and an activator of the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2a).[1][2] This combined action leads to its primary therapeutic application as a luso-inotropic agent in acute heart failure.[1]
Q2: What are the known off-target effects of Istaroxime in cell culture?
A2: Beyond its effects on cardiomyocytes, Istaroxime has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3][4] This is considered a significant off-target effect when studying its cardiac-specific actions in a non-cancer context, but it also opens avenues for its investigation as a potential anti-cancer agent.[3][5]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is soluble in DMSO at concentrations greater than 10 mM.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C for up to six months or -80°C for up to a year.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is advisable to warm the tube to 37°C and use sonication if necessary to ensure complete dissolution.[1][6] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: At what concentrations does Istaroxime typically show anti-proliferative effects in cancer cell lines?
A4: The anti-proliferative effects of Istaroxime are cell-line dependent and can be observed in the low micromolar range. For example, in studies with various cancer cell lines, GI50 (concentration for 50% growth inhibition) and LC50 (concentration for 50% cell killing) values were in the low micromolar range.[2] In prostate cancer cell lines like DU145, a concentration of 5 µM has been used to induce apoptosis and study effects on signaling pathways.[3][4]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity or cell death in my culture.
-
Question: I am using Istaroxime to study its effects on a non-cardiac, non-cancerous cell line, but I'm observing significant cell death even at low concentrations. What could be the cause?
-
Answer:
-
Confirm the Off-Target Cytotoxicity: Istaroxime is known to be selectively cytotoxic to cancer cells, but it can still affect normal cells at higher concentrations.[7] It's crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. High concentrations of DMSO can be toxic to cells.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.
-
Consider the Mechanism: The inhibition of the Na+/K+-ATPase can disrupt ion homeostasis in cells, which might be more pronounced in certain cell types.
-
Issue 2: I am not observing the expected anti-proliferative effect in my cancer cell line.
-
Question: I am treating a cancer cell line with Istaroxime based on published data, but I am not seeing a significant decrease in cell viability. What should I do?
-
Answer:
-
Verify Drug Concentration and Activity: Ensure your stock solution was prepared and stored correctly. If possible, verify the activity of your Istaroxime batch in a sensitive cell line with a known response.
-
Optimize Incubation Time: The anti-proliferative effects of Istaroxime may be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).
-
Check Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to Istaroxime. Refer to the quantitative data table below to see if your cell line's sensitivity has been reported. If not, you may need to test a broader range of concentrations.
-
Culture Conditions: Ensure that your cell culture conditions (e.g., media, serum concentration, cell density) are optimal for your cell line and consistent with the conditions used in published studies.
-
Issue 3: I am observing precipitate in my culture medium after adding Istaroxime.
-
Question: After diluting my Istaroxime stock solution into the cell culture medium, I noticed a precipitate forming. How can I resolve this?
-
Answer:
-
Solubility Limits: this compound has limited solubility in aqueous solutions. To improve solubility, ensure your DMSO stock is fully dissolved before diluting it in the medium. Pre-warming the medium to 37°C before adding the drug can also help.
-
Dilution Method: Add the Istaroxime stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even distribution. Avoid adding the stock solution directly to a small volume of medium.
-
Use of Solubilizing Agents: For in vivo studies, co-solvents like PEG300 and Tween-80 have been used.[1] While not ideal for all cell culture experiments, for specific assays, the use of a small amount of a biocompatible solubilizing agent could be considered, but its effects on the cells must be controlled for.
-
Quantitative Data
Table 1: Anti-proliferative Activity of Istaroxime in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) |
| PC-3 | Prostate | GI50 | Low micromolar range |
| DU145 | Prostate | GI50 | Low micromolar range |
| A549 | Lung | IC50 | 2 µM |
| MCF7 | Breast | IC50 | 12 µM |
| PC3 | Prostate | IC50 | 16 µM |
GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition of a specific biological or biochemical function. Data compiled from multiple sources.[2][4]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Istaroxime.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same concentration of DMSO as your highest Istaroxime concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Istaroxime or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting Istaroxime-induced apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Istaroxime (e.g., based on IC50 values) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from each well to include any floating apoptotic cells.
-
For suspension cells, collect them by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Istaroxime's off-target effects in cancer cells.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical approach to mitigate off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Istaroxime Hydrochloride for In Vivo Heart failure Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Istaroxime hydrochloride in in vivo heart failure models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Istaroxime is a novel intravenous agent with both inotropic (improving contraction) and lusitropic (improving relaxation) properties.[1][2][3] Its dual mechanism of action involves:
-
Inhibition of Na+/K+-ATPase: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, enhancing myocardial contractility.[2][4][5]
-
Stimulation of Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, improving myocardial relaxation.[1][4][5][6]
Q2: What are the potential therapeutic benefits of Istaroxime in heart failure?
A2: Preclinical and clinical studies suggest several potential benefits, including:
-
Improved heart contraction and pumping ability.[7]
-
Enhanced relaxation of the heart muscle, allowing for more effective filling.[7]
-
Increased systolic blood pressure in patients with low blood pressure.[1][7][8]
-
Reduced congestion in the lungs and body.[7]
-
No significant increase in heart rate, and in some cases, a reduction.[1][8]
Q3: What is the recommended starting dose for in vivo animal studies?
A3: The optimal dose will vary depending on the animal model and the specific research question. However, based on published preclinical studies, a starting point for intravenous infusion could be in the range of 0.11 mg/kg/min.[9][10] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q4: What is the pharmacokinetic profile of Istaroxime?
A4: Istaroxime has a short half-life of approximately one hour due to rapid hepatic metabolism.[3][11] This makes it suitable for acute intravenous therapy. The hemodynamic effects dissipate relatively quickly (within 1-2 hours) after stopping the infusion.[12]
Troubleshooting Guide
Issue 1: Suboptimal or no observed inotropic/lusitropic effect.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: Perform a dose-escalation study to identify the effective dose range for your specific animal model of heart failure. The severity and type of heart failure model can influence the required dose.
-
-
Possible Cause 2: Drug Instability.
-
Solution: Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment and protect them from light if necessary (consult the manufacturer's guidelines).
-
-
Possible Cause 3: Inappropriate Animal Model.
-
Solution: The pathophysiology of the chosen heart failure model may not be amenable to the mechanism of action of Istaroxime. For instance, models with severe structural damage might show a blunted response. Review the literature to ensure your model is appropriate.
-
Issue 2: Injection site reactions (e.g., pain, inflammation).
-
Possible Cause 1: High Concentration of Istaroxime Solution.
-
Solution: Dilute the Istaroxime solution to a larger volume for infusion. Using a central line instead of a peripheral catheter can also help minimize local irritation, especially for higher doses or longer infusion periods.[3]
-
-
Possible Cause 2: Irritation from the Vehicle/Solvent.
-
Solution: Evaluate the tolerability of the vehicle solution alone in a control group of animals. If the vehicle is causing a reaction, consider alternative formulations. Encapsulated formulations using liposomes have been designed to minimize this side effect.[13]
-
Issue 3: Gastrointestinal side effects (e.g., nausea, vomiting) observed in animals.
-
Possible Cause: Dose-dependent Side Effect.
Issue 4: Unexpected changes in heart rate or blood pressure.
-
Possible Cause 1: Baroreceptor Reflex.
-
Solution: Istaroxime typically increases systolic blood pressure, which can lead to a reflex decrease in heart rate.[1] This is a physiological response. Continuous monitoring of both parameters is essential to interpret the hemodynamic changes accurately.
-
-
Possible Cause 2: Anesthetic Interaction.
-
Solution: The anesthetic agent used can have significant effects on cardiovascular parameters. Ensure that the anesthetic protocol is consistent across all experimental groups and that its potential interactions with Istaroxime are considered.
-
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Preclinical In Vivo Studies
| Animal Model | Dosing Regimen (Intravenous Infusion) | Key Findings | Reference |
| Guinea Pig with Aortic Banding | 0.11 mg/kg/min | Increased fractional shortening, aortic flow rate, and myocardial velocities.[9] | [9] |
| Streptozotocin-induced Diabetic Rats | 0.11 mg/kg/min for 15 min | Reduced diastolic dysfunction.[10] | [10] |
| Canine Chronic Heart Failure Model | Dose-dependent | Reductions in left ventricular end-diastolic and end-systolic volumes; significant increase in left ventricular ejection fraction.[14] | [14] |
Table 2: Summary of this compound Dosages and Effects in Human Clinical Trials (Acute Heart Failure)
| Study/Phase | Dosing Regimen (Intravenous Infusion) | Key Hemodynamic and Echocardiographic Findings | Reference |
| Phase II (HORIZON-HF) | 0.5, 1.0, and 1.5 µg/kg/min for 6 hours | Dose-dependent decrease in Pulmonary Capillary Wedge Pressure (PCWP); increase in systolic blood pressure.[1] | [1] |
| Phase II | 0.5 and 1.0 µg/kg/min for 24 hours | Improved E/e' ratio (diastolic function); increased stroke volume index; decreased heart rate.[15] | [15] |
| Phase IIb (SEISMiC) | 1.0 µg/kg/min | Increased systolic blood pressure; improved cardiac output and renal function.[8] | [8] |
| Phase I-II | 0.005 - 5.0 µg/kg/min (1-hour infusions) | Enhanced contractility at doses ≥ 1 µg/kg/min.[12] | [12] |
Experimental Protocols
General Protocol for In Vivo Assessment of Istaroxime in a Rodent Model of Heart Failure
-
Animal Model Induction: Induce heart failure in the chosen rodent model (e.g., myocardial infarction via coronary artery ligation, pressure overload via transverse aortic constriction). Allow sufficient time for the heart failure phenotype to develop and stabilize.
-
Animal Preparation:
-
Anesthetize the animal using a consistent and appropriate anesthetic regimen (e.g., isoflurane inhalation, intraperitoneal ketamine/xylazine).
-
Monitor core body temperature and maintain it at 37°C using a heating pad.
-
For intravenous drug administration, cannulate a suitable vein (e.g., jugular, femoral, or tail vein).
-
For hemodynamic monitoring, insert a pressure-volume catheter into the left ventricle via the carotid artery.
-
-
Baseline Measurements: Allow the animal to stabilize after surgical preparation. Record baseline hemodynamic parameters (e.g., heart rate, blood pressure, left ventricular systolic and diastolic pressures, dP/dtmax, dP/dtmin) and/or echocardiographic parameters for a defined period.
-
Istaroxime Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer Istaroxime via continuous intravenous infusion using a syringe pump.
-
Begin with a predetermined dose based on literature and dose-response studies.
-
-
Data Acquisition: Continuously record hemodynamic and/or echocardiographic data throughout the infusion period and for a specified duration after the infusion is stopped to observe the dissipation of effects.
-
Data Analysis: Analyze the changes in measured parameters from baseline and compare between the Istaroxime-treated group and a vehicle-treated control group.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal according to approved protocols and collect heart tissue for further molecular or histological analysis if required.
Visualizations
Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.
Caption: General experimental workflow for in vivo Istaroxime studies.
Caption: Troubleshooting decision tree for Istaroxime experiments.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]
- 9. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1-2 dose-escalating study evaluating the safety and tolerability of istaroxime and specific effects on electrocardiographic and hemodynamic parameters in patients with chronic heart failure with reduced systolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
troubleshooting variability in Istaroxime hydrochloride SERCA2a activation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Istaroxime hydrochloride in SERCA2a activation assays. Variability in experimental results can arise from multiple factors, and this resource aims to help identify and address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on SERCA2a?
This compound stimulates the activity of the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). Its primary mechanism involves relieving the inhibitory effect of phospholamban (PLB) on SERCA2a.[1][2] This action is independent of the cAMP/PKA signaling pathway.[1][3] By promoting the dissociation of PLB from SERCA2a, Istaroxime enhances the enzyme's ability to pump Ca2+ into the sarcoplasmic reticulum, thereby improving cardiac muscle relaxation (lusitropy) and contraction (inotropy).[1][3][4]
Q2: What are the expected effects of Istaroxime on SERCA2a kinetics?
Istaroxime typically increases the maximal velocity (Vmax) of SERCA2a's Ca2+ transport without significantly altering the enzyme's affinity for Ca2+ (Kd Ca2+).[1][5] However, the specific kinetic effects can vary depending on the experimental model (e.g., species, healthy vs. diseased tissue).[5][6] For instance, in some studies using guinea pig cardiac microsomes, Istaroxime was observed to decrease the Kd for Ca2+, indicating an increase in calcium affinity.[6]
Q3: Does the presence of phospholamban (PLB) influence the effect of Istaroxime?
Yes, the presence of PLB is crucial for the stimulatory effect of Istaroxime on SERCA2a.[1][7] In experimental systems where SERCA2a is expressed without PLB, Istaroxime has been shown to have no significant effect on its activity.[1] This underscores the importance of using an appropriate experimental model that includes the SERCA2a/PLB complex.
Q4: What is the dual mechanism of action of Istaroxime?
Istaroxime possesses a dual mechanism of action: it not only activates SERCA2a but also inhibits the Na+/K+-ATPase.[4][8] This dual action contributes to its overall therapeutic effects. When designing experiments focused specifically on SERCA2a activation, it is important to be aware of and potentially control for the effects on the Na+/K+-ATPase.
Troubleshooting Guide
Issue 1: High Variability in Replicate Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and practice consistent, careful pipetting techniques, especially for viscous solutions or small volumes. |
| Reagent Instability | Prepare fresh reagents, particularly ATP and NADH solutions, for each experiment. Store stock solutions at the recommended temperatures and avoid repeated freeze-thaw cycles.[9][10] |
| Temperature Fluctuations | Ensure all assay components and the reaction plate are maintained at a constant, optimal temperature (typically 37°C) throughout the assay.[10] |
| Well-to-Well Variation in Plate Readers | Check the plate reader for uniformity. If "edge effects" are suspected, avoid using the outer wells of the plate for critical samples. |
Issue 2: Lower than Expected SERCA2a Activation by Istaroxime
| Potential Cause | Troubleshooting Step |
| Suboptimal Istaroxime Concentration | Perform a dose-response curve to determine the optimal concentration of Istaroxime for your specific experimental system. The effective concentration can vary between species and tissue preparations.[1][6] |
| Poor Quality of Microsomal Preparation | The integrity of the cardiac microsomes is critical. Ensure the preparation protocol effectively isolates sarcoplasmic reticulum vesicles with functional SERCA2a/PLB complexes. Contamination with other ATPases can interfere with the assay.[11] |
| Incorrect Assay Buffer Composition | Verify the pH, ionic strength, and concentrations of all buffer components, including Mg2+ and Ca2+. The free Ca2+ concentration is a critical parameter and should be carefully controlled using a calcium-EGTA buffer system. |
| Low Phospholamban (PLB) Expression/Presence | Confirm the presence and expression level of PLB in your microsomal preparation, as it is essential for Istaroxime's mechanism of action.[1] |
Issue 3: Inconsistent Dose-Response Curves
| Potential Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Carefully prepare serial dilutions of this compound. Use appropriate solvents and ensure complete dissolution at each step. |
| Data Analysis Errors | Use appropriate non-linear regression models to fit the dose-response data and calculate parameters like EC50. Ensure the baseline and maximal responses are well-defined.[12] |
| Assay Incubation Time | Optimize the incubation time for Istaroxime with the microsomal preparation to ensure equilibrium is reached before initiating the assay. |
| Solvent Effects | Ensure the final concentration of the solvent used to dissolve Istaroxime (e.g., DMSO) is consistent across all wells and does not exceed a level that affects SERCA2a activity. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Istaroxime's effect on SERCA2a activity. Note the variability across different experimental conditions.
Table 1: Effect of Istaroxime on SERCA2a Vmax
| Experimental Model | Istaroxime Concentration | % Increase in Vmax (Mean ± SEM) | Reference |
| Healthy Dog Cardiac SR Vesicles | 100 nM | 28 ± 5% | [1] |
| Failing Dog Cardiac SR Vesicles | 1 nM | 34 ± 6% | [1] |
| STZ Diabetic Rat Cardiac Homogenates | 500 nM | 25% | [5][12] |
| Aortic-Banded Guinea Pig LV Microsomes | 100 nM | 17% | [13] |
Table 2: Effect of Istaroxime on SERCA2a Kd for Ca2+
| Experimental Model | Istaroxime Concentration | Change in Kd Ca2+ (nM) (Mean ± SEM) | Reference |
| Healthy Dog Cardiac SR Vesicles | 100 nM | No significant change | [1] |
| Failing Dog Cardiac SR Vesicles | 1 nM | No significant change | [1] |
| STZ Diabetic Rat Cardiac Homogenates | 500 nM | No significant change | [5][12] |
| Healthy Guinea Pig Cardiac Microsomes | 100 nM | ~20% decrease | [6] |
Experimental Protocols
Protocol 1: SERCA2a ATPase Activity Assay (³²P-ATP Hydrolysis)
This method measures the rate of ATP hydrolysis by SERCA2a, which is directly proportional to its pumping activity.
Materials:
-
Cardiac microsomal preparation
-
This compound stock solution
-
Assay buffer (e.g., 50 mM MOPS/Tris pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA)
-
CaCl₂ solution to achieve desired free Ca²⁺ concentrations
-
[γ-³²P]ATP
-
Quenching solution (e.g., trichloroacetic acid with activated charcoal)
-
Scintillation fluid and counter
Procedure:
-
Prepare cardiac microsomal vesicles from heart tissue homogenates.
-
Pre-incubate the microsomes with varying concentrations of this compound or vehicle control for a specified time at 4°C.[1]
-
Prepare a reaction mixture containing the assay buffer and a range of free Ca²⁺ concentrations.
-
Initiate the reaction by adding the pre-incubated microsomes to the reaction mixture, followed by the addition of [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Separate the unreacted [γ-³²P]ATP from the released ³²P-inorganic phosphate by centrifugation.
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
Determine SERCA2a-specific activity by subtracting the activity measured in the presence of a specific SERCA inhibitor (e.g., thapsigargin or cyclopiazonic acid).[1][6]
-
Plot the SERCA2a activity against the free Ca²⁺ concentration and fit the data to a sigmoidal curve to determine Vmax and Kd Ca²⁺.[1][12]
Protocol 2: SERCA2a Calcium Uptake Assay
This assay directly measures the uptake of radioactive calcium (⁴⁵Ca²⁺) into sarcoplasmic reticulum vesicles.
Materials:
-
Cardiac microsomal preparation
-
This compound stock solution
-
Uptake buffer (similar to ATPase assay buffer, but with a Ca²⁺/EGTA buffering system)
-
⁴⁵CaCl₂
-
ATP
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)
-
Wash buffer (e.g., ice-cold buffer without ATP)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate cardiac microsomes with this compound or vehicle.
-
Prepare the uptake buffer containing a defined free Ca²⁺ concentration and ⁴⁵CaCl₂.
-
Initiate the uptake reaction by adding ATP to the mixture of microsomes and uptake buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture and rapidly filter them through the nitrocellulose filters.
-
Immediately wash the filters with ice-cold wash buffer to remove external ⁴⁵Ca²⁺.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters, which represents the amount of ⁴⁵Ca²⁺ taken up by the vesicles.
-
Plot the ⁴⁵Ca²⁺ uptake over time to determine the initial rate of uptake.
-
Perform the assay at various free Ca²⁺ concentrations to determine the Vmax and Kd of Ca²⁺ uptake.[1]
Visualizations
Caption: Mechanism of this compound action on SERCA2a.
Caption: Troubleshooting workflow for Istaroxime SERCA2a assays.
References
- 1. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Istaroxime treatment ameliorates calcium dysregulation in a zebrafish model of phospholamban R14del cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Ca transport in cardiac microsomes enriches functional sets of ER and SR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Istaroxime Hydrochloride Dose-Response Curve Optimization in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Istaroxime hydrochloride in cancer cell line studies. The information is designed to assist in the optimization of dose-response curves and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound primarily acts as an inhibitor of the Na+/K+ ATPase pump.[1][2] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and activation of caspase-3, a key enzyme in the apoptotic pathway.[1][3][4] Additionally, Istaroxime has been shown to suppress the expression of the oncoprotein c-Myc, reorganize the actin cytoskeleton, and activate RhoA signaling in prostate cancer cells.[1][3][4] More recent studies suggest it may also act as a Topoisomerase I inhibitor.[5]
Q2: What are typical starting concentrations for this compound in dose-response experiments?
A2: Based on published data, the half-maximal inhibitory concentration (IC50) of Istaroxime can vary significantly depending on the cancer cell line and the duration of exposure. For initial experiments, a broad concentration range is recommended, spanning from nanomolar to micromolar concentrations. For specific cell lines, reported IC50 values after 72 hours of treatment are approximately 2 µM for A549 (lung cancer), 12 µM for MCF7 (breast cancer), and 16 µM for PC3 (prostate cancer).[5] In other studies, a concentration of 5 µM has been effectively used to induce apoptosis in DU145 prostate cancer cells over a 24-hour period.[3][4]
Q3: How long should I incubate the cancer cells with this compound?
A3: The incubation time is a critical parameter that can influence the observed dose-response relationship. Studies have reported significant effects with incubation times ranging from 24 to 72 hours.[3][5] A 24-hour treatment has been sufficient to induce apoptosis and caspase-3 activation in DU145 prostate cancer cells.[3][4] A 72-hour exposure was used to determine the IC50 values in A549, MCF7, and PC3 cell lines.[5] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
Q4: What are the known signaling pathways affected by this compound in cancer cells?
A4: this compound impacts several signaling pathways in cancer cells. The primary pathway involves the inhibition of the Na+/K+ ATPase.[1][2] This leads to downstream effects on pathways controlling apoptosis, such as the activation of caspase-3.[1][3][4] Furthermore, it has been shown to down-regulate the c-Myc oncoprotein and modulate actin cytoskeleton dynamics through the activation of RhoA signaling.[1][3][4] In prostate cancer cells, Istaroxime has also been found to inhibit cell motility by down-regulating Orai1 and Stim1 expression, which are involved in store-operated calcium entry (SOCE), and by reducing the phosphorylation of Focal Adhesion Kinase (FAK).[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant dose-response effect observed | - Istaroxime concentration is too low- Incubation time is too short- Cell line is resistant to Istaroxime- Inactive compound | - Expand the concentration range to higher micromolar levels.- Increase the incubation time (e.g., up to 72 hours).- Verify the sensitivity of your cell line with a positive control.- Confirm the activity of the Istaroxime stock solution. |
| Steep or shallow dose-response curve | - Inappropriate concentration range- Assay limitations | - Adjust the drug concentrations to better capture the transition phase of the curve.- Ensure the assay signal is within the linear range of detection. A Hill slope significantly different from 1.0 may indicate complex biological interactions. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in reagent lots (e.g., serum)- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents before use in experiments.- Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 72 | 2 | [5] |
| MCF7 | Breast Cancer | 72 | 12 | [5] |
| PC3 | Prostate Cancer | 72 | 16 | [5] |
| DU145 | Prostate Cancer | 24 | ~5 (effective concentration) | [3][4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation
1. Cell Seeding:
- Harvest cancer cells during their logarithmic growth phase.
- Perform a cell count and assess viability using a method such as trypan blue exclusion.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. This compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
- Perform a serial dilution of the Istaroxime stock solution to create a range of working concentrations.
- Add the desired concentrations of Istaroxime (typically in a small volume, e.g., 10 µL, to each well). Include vehicle-only control wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the average absorbance of the blank wells from all other absorbance readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithm of the Istaroxime concentration.
- Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for dose-response experiments.
References
- 1. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Istaroxime, a potential anticancer drug in prostate cancer, exerts beneficial functional effects in healthy and diseased human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Istaroxime Inhibits Motility and Down-Regulates Orai1 Expression, SOCE and FAK Phosphorylation in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Istaroxime Hydrochloride Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions when administering Istaroxime hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel intravenous agent with luso-inotropic properties, meaning it enhances both the contraction and relaxation of the heart muscle.[1] Its dual mechanism of action involves the inhibition of the Na+/K+ ATPase and the stimulation of the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA2a).[1][2][3] By inhibiting the Na+/K+ pump, Istaroxime increases intracellular calcium, and by stimulating SERCA2a, it improves the reuptake of calcium into the sarcoplasmic reticulum during diastole.[2][4][5][6] This combined action improves systolic and diastolic function with a reduced risk of arrhythmias compared to other inotropic agents.[1][2]
Q2: Have injection site reactions been observed with this compound?
A2: Yes, pain and irritation at the injection site have been reported as side effects in clinical trials of Istaroxime.[7][8][9] While specific data on injection site reactions in animal models is limited in the provided search results, it is a potential adverse event to monitor during preclinical studies.
Q3: What are the common causes of injection site reactions with parenteral drug administration?
A3: Injection site reactions can be caused by a variety of factors, including the physicochemical properties of the drug formulation (e.g., pH, osmolality, excipients), the injection technique (e.g., needle size, injection speed, injection volume), and the physiological response of the animal model to the drug or vehicle.[10][11] For hydrochloride salts, certain excipients can induce disproportionation, leading to the precipitation of the free base and potential irritation.[12]
Q4: What formulation strategies can be employed to minimize injection site reactions with this compound?
A4: To minimize injection site reactions, consider the following formulation strategies:
-
pH Adjustment: Ensure the pH of the formulation is as close to physiological pH (around 7.4) as possible to reduce irritation.[13]
-
Tonicity: Formulate an isotonic solution to prevent pain and tissue damage.[14] Common tonicity-adjusting agents include dextrose and mannitol.[14]
-
Excipient Selection:
-
Avoid excipients known to cause irritation. For example, some studies suggest polysorbate 20 may be less painful than polysorbate 80.[10]
-
For hydrochloride salts, be cautious with excipients containing carboxylate groups, such as magnesium stearate, sodium croscarmellose, and sodium stearyl fumarate, as they can induce disproportionation.[12]
-
Consider the use of solubilizing agents like polyethylene glycols (PEGs) or cyclodextrins to improve solubility and potentially reduce local drug concentration at the injection site.[13][14][15]
-
-
Encapsulation: Liposomal formulations have been designed to minimize the side effect of pain at the injection site.[1]
Troubleshooting Guides
Issue: Observation of erythema, edema, or pain at the injection site.
Troubleshooting Steps:
-
Review Formulation:
-
Refine Injection Technique:
-
Injection Volume: Limit the volume administered to a single site. For subcutaneous injections, a maximum of 2 mL per site is a general guideline, though this may vary with the animal model.[16]
-
Needle Size: Use the smallest gauge needle appropriate for the viscosity of the formulation and the animal model.[17]
-
Injection Speed: Administer the injection slowly and steadily to allow for tissue accommodation.
-
Site Rotation: Rotate injection sites for subsequent administrations to prevent cumulative irritation.[17][18]
-
-
Post-Injection Care:
-
Consider a Different Route of Administration: If subcutaneous or intramuscular administration consistently results in severe reactions, evaluate if intravenous administration is a feasible alternative for your experimental goals, as this bypasses local tissue effects.
Quantitative Data
Table 1: Summary of Istaroxime Doses Used in Animal Models
| Animal Model | Route of Administration | Dose | Observed Effects | Reference |
| Dogs (Chronic Ischemic HF) | IV | 0.5-5 µg/kg for 1 h | Increased LV ejection fraction, decreased LV end-systolic/diastolic volumes, improved myocardial relaxation. | [19] |
| Dogs (Anesthetized Control) | IV | 3 µg/kg/min | Increased LV contractility and relaxation. | [20] |
| Dogs (Anesthetized CAVB) | IV | 3 µg/kg/min | Increased LV contractility and relaxation. | [20] |
| Rats (Diabetic Cardiomyopathy) | IV Infusion | 0.11 mg/kg/min for 15 min | Reduced diastolic dysfunction. | [2][21] |
| Hamsters (Cardiomyopathic) | Oral | 30 mg/5 mL/kg/day | Prolonged survival rate. | [22] |
Table 2: Template for Documenting Injection Site Reactions in Animal Models
| Animal ID | Formulation Details (Vehicle, pH, etc.) | Injection Site | Injection Volume (mL) | Needle Gauge | Observation Time | Erythema Score (0-4) | Edema Score (0-4) | Other Observations |
Scoring system to be defined by the institutional animal care and use committee (IACUC) protocol.
Experimental Protocols
Protocol: Subcutaneous Administration of this compound in a Rodent Model with Minimized Injection Site Reactions
-
Formulation Preparation:
-
Prepare the this compound formulation in a sterile, isotonic vehicle with a pH adjusted to be as close to 7.4 as possible.
-
Consider using excipients with a good safety profile for parenteral administration, such as polyethylene glycol 300 (PEG300) or sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]
-
Warm the formulation to room temperature before administration if it has been refrigerated.[10]
-
-
Animal Preparation:
-
Acclimatize the animal to the handling and restraint procedures to minimize stress.
-
Prepare the injection site by gently parting the fur. Aseptic technique is recommended.
-
-
Injection Procedure:
-
Select an appropriate injection site with adequate subcutaneous space, such as the dorsal thoracic region. Rotate sites for repeated dosing.[17]
-
Use a new, sterile, small-gauge needle (e.g., 27-30G) for each injection.
-
Gently lift a fold of skin and insert the needle at a 45° angle.[17]
-
Inject the formulation slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds. Do not massage the area.[16]
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate signs of distress.
-
Monitor the injection site at predefined intervals (e.g., 1, 4, 24, and 48 hours post-injection) for signs of erythema, edema, and pain.
-
Score and document any observed reactions according to your IACUC-approved protocol.
-
Visualizations
Caption: Istaroxime's dual mechanism of action.
Caption: Workflow for assessing injection site reactions.
Caption: Factors contributing to injection site reactions.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. researchgate.net [researchgate.net]
- 10. Understanding and Minimising Injection-Site Pain Following Subcutaneous Administration of Biologics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Subcutaneous Administration of Bortezomib: Strategies to Reduce Injection Site Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 19. researchgate.net [researchgate.net]
- 20. Istaroxime, a positive inotropic agent devoid of proarrhythmic properties in sensitive chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. file.glpbio.com [file.glpbio.com]
addressing gastrointestinal side effects of Istaroxime hydrochloride in preclinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during preclinical trials of Istaroxime hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in preclinical models?
A1: Based on clinical trial data, the most commonly reported GI side effects in humans include nausea, vomiting, and abdominal pain. These effects are observed to be dose-dependent. Therefore, in preclinical animal models, researchers should be vigilant for signs of nausea (e.g., pica in rodents, conditioned taste aversion), emesis (in species that can vomit, such as ferrets or dogs), and discomfort that may manifest as changes in posture or activity levels.
Q2: What is the proposed mechanism behind Istaroxime-induced gastrointestinal side effects?
A2: The primary mechanism is believed to be the inhibition of the Na+/K+-ATPase pump in the gastrointestinal tract. This pump is crucial for maintaining cellular ion gradients. Its inhibition can disrupt normal physiological processes in various cell types within the GI system, including enteric neurons and smooth muscle cells, potentially leading to altered motility and sensation. The contribution of SERCA2a (Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a) activation to GI effects is less clear but may involve alterations in intracellular calcium signaling within GI smooth muscle.
Q3: At what dose levels are gastrointestinal side effects likely to be observed in preclinical studies?
Q4: Are there any known strategies to mitigate Istaroxime-induced gastrointestinal side effects?
A4: One potential strategy that has been explored is the development of a liposomal formulation of Istaroxime. This approach aims to alter the drug's distribution and local concentrations, potentially reducing its direct impact on the GI tract while maintaining its therapeutic effects on the heart.
Troubleshooting Guides
This section provides guidance on how to address specific GI-related issues that may arise during your experiments.
Table 1: Troubleshooting Istaroxime-Induced Gastrointestinal Side Effects in Preclinical Models
| Observed Issue | Potential Cause | Recommended Action(s) | Expected Outcome |
| Reduced Food and Water Intake | Nausea, malaise | 1. Implement a detailed nausea assessment protocol (e.g., pica behavior, kaolin consumption for rodents). 2. Consider co-administration with a standard anti-emetic (e.g., ondansetron) as a control arm to confirm drug-induced nausea. 3. Perform dose-response studies to identify a therapeutic window with minimal nausea. | Differentiation between general toxicity and specific nausea-related effects. Identification of a tolerable dose range. |
| Emesis (in relevant species, e.g., ferrets, dogs) | Direct effect on the chemoreceptor trigger zone (CTZ) or peripheral effects on the GI tract. | 1. Quantify the frequency and volume of emetic episodes in a dose-dependent manner. 2. Pre-treat with antagonists for known emetic pathways (e.g., 5-HT3, NK1 receptors) to investigate the underlying mechanism. | Characterization of the emetic potential of Istaroxime and elucidation of the involved pathways. |
| Altered Gastrointestinal Motility (Diarrhea or Constipation) | Disruption of normal enteric nervous system function and/or smooth muscle contractility due to Na+/K+-ATPase inhibition. | 1. Conduct a charcoal meal transit study or use wireless motility capsules to quantify the effect on gastric emptying and intestinal transit time. 2. Perform ex vivo organ bath studies on isolated intestinal segments to assess direct effects on smooth muscle contractility. | Quantitative data on the pro- or anti-kinetic effects of Istaroxime. Understanding of the direct versus systemic effects on GI motility. |
| Abdominal Cramping or Discomfort (observed as abnormal posturing) | Smooth muscle spasms or altered visceral sensation. | 1. Monitor and score animal behavior for signs of pain or distress. 2. Consider co-administration with an analgesic in a separate study arm to assess if it alleviates the signs of discomfort without affecting the primary study endpoints. | Assessment of the potential for Istaroxime to induce visceral pain and exploration of potential management strategies. |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying and Intestinal Transit (Rodent Model)
-
Animal Model: Male/Female Sprague-Dawley rats (200-250g).
-
Acclimation: Acclimate animals for at least 7 days with free access to food and water.
-
Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound or vehicle control intravenously at the desired dose(s).
-
Marker Administration: 30 minutes after drug administration, orally administer 1.5 ml of a non-absorbable marker (e.g., 10% activated charcoal in 5% gum acacia).
-
Euthanasia and Tissue Collection: 60 minutes after charcoal administration, euthanize the animals by CO2 asphyxiation.
-
Measurement: Carefully dissect the entire gastrointestinal tract from the stomach to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Calculate the intestinal transit as a percentage of the total length of the small intestine. Gastric emptying can be assessed by measuring the amount of charcoal remaining in the stomach.
Protocol 2: Assessment of Nausea-Like Behavior (Pica Model in Rats)
-
Animal Model: Male/Female Wistar rats (250-300g).
-
Housing: House animals individually in cages with a known quantity of a non-nutritive substance (e.g., kaolin clay) in a separate food cup.
-
Baseline Measurement: Measure baseline kaolin consumption for 2-3 days before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle control intravenously at the desired dose(s).
-
Measurement: Measure the amount of kaolin consumed over a 24-hour period following drug administration.
-
Analysis: An increase in kaolin consumption compared to baseline and vehicle-treated animals is indicative of pica, a nausea-like behavior.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for Istaroxime-induced GI side effects.
Caption: Experimental workflow for assessing GI side effects of Istaroxime.
Caption: Troubleshooting decision tree for Istaroxime's GI side effects.
Technical Support Center: Optimizing Therapeutic Index of Istaroxime Hydrochloride Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the therapeutic index of Istaroxime hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Istaroxime and its derivatives?
A1: Istaroxime exhibits a dual mechanism of action. It is a positive inotropic agent that increases myocardial contractility through the inhibition of the Na+/K+-ATPase pump. Concurrently, it facilitates myocardial relaxation (lusitropy) by activating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a), which enhances calcium reuptake from the cytoplasm. Some derivatives, like PST3093, have been developed to be selective SERCA2a activators, devoid of Na+/K+-ATPase inhibitory activity.[1][2][3]
Q2: What are the key advantages of Istaroxime over traditional inotropic agents?
A2: Compared to conventional inotropes, Istaroxime demonstrates a lower arrhythmogenic potential.[4] Clinical studies have shown it can increase systolic blood pressure and cardiac function without significantly increasing heart rate or the incidence of clinically significant cardiac arrhythmias.[5]
Q3: What are the common adverse effects observed with Istaroxime administration in clinical trials?
A3: The most frequently reported adverse events are dose-related and include pain at the infusion site, nausea, and vomiting.[4]
Q4: Are there any Istaroxime derivatives with an improved therapeutic index?
A4: Yes, PST3093, a metabolite of Istaroxime, is a selective SERCA2a activator that does not inhibit Na+/K+-ATPase.[1][6] This selectivity may contribute to a more favorable safety profile, particularly regarding the potential for arrhythmias associated with Na+/K+-ATPase inhibition. Preclinical studies suggest PST3093 has a longer half-life and lower acute toxicity compared to Istaroxime.[2][3][7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cell toxicity in cardiomyocyte culture. | 1. High concentration of the compound. 2. Off-target effects. 3. Poor cell health prior to experiment. | 1. Perform a dose-response curve to determine the EC50 and identify a non-toxic working concentration. 2. Use selective inhibitors for other ion channels to rule out off-target effects. 3. Ensure cardiomyocytes are healthy and beating synchronously before adding the compound. |
| Inconsistent results in SERCA2a or Na+/K+-ATPase activity assays. | 1. Improper sample preparation. 2. Incorrect buffer composition. 3. Inaccurate protein quantification. | 1. Follow the detailed protocols for tissue homogenization and microsome isolation meticulously.[8][9] 2. Double-check the concentrations of all buffer components, especially ATP and ions like Ca2+, K+, and Mg2+. 3. Use a reliable protein quantification method, such as the Bradford assay, before starting the enzymatic reaction. |
| Difficulty in detecting a lusitropic effect (improved relaxation) in isolated cardiomyocytes. | 1. The derivative may be a more potent inotrope than lusitrope at the tested concentration. 2. The experimental setup may not be sensitive enough to detect changes in relaxation parameters. | 1. Test a range of concentrations to identify the optimal dose for observing lusitropic effects. 2. Utilize high-resolution imaging techniques to precisely measure cardiomyocyte relaxation kinetics. |
Ex Vivo and In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Arrhythmias observed in Langendorff-perfused heart preparations. | 1. High concentration of the compound leading to excessive Na+/K+-ATPase inhibition. 2. Ischemia-reperfusion injury during heart isolation. | 1. Reduce the concentration of the Istaroxime derivative. 2. For derivatives that are not selective SERCA2a activators, consider co-administration of an anti-arrhythmic agent. 3. Ensure rapid and efficient cannulation of the aorta to minimize ischemic time.[10] |
| Injection site irritation or pain in animal models. | 1. High concentration or pH of the infused solution. 2. Use of short intravenous catheters. | 1. Optimize the formulation of the drug product to ensure it is isotonic and at a physiological pH. 2. In clinical settings, the use of a peripheral long line or a central line has been suggested to mitigate this issue.[4] |
| Gastrointestinal side effects (nausea, vomiting) in animal models. | 1. A known side effect of Istaroxime. | 1. Administer an antiemetic prior to the infusion of the Istaroxime derivative. 2. Explore alternative routes of administration if feasible for the specific derivative. |
Data Presentation
Table 1: Hemodynamic Effects of Intravenous Istaroxime in Patients with Acute Heart Failure (HORIZON-HF study)
| Parameter | Placebo (n=30) | Istaroxime 0.5 µg/kg/min (n=30) | Istaroxime 1.0 µg/kg/min (n=30) | Istaroxime 1.5 µg/kg/min (n=30) |
| Change in PCWP (mmHg) at 6h | 0.0 ± 3.6 | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 |
| Change in Systolic BP (mmHg) at 6h | - | - | Increase (p=0.005) | Increase (p<0.001) |
| Change in Heart Rate (bpm) at 6h | - | Decrease (p=0.008) | Decrease (p=0.02) | Decrease (p=0.006) |
| Change in Cardiac Index (L/min/m²) at 6h | - | No significant change | No significant change | Increase (p=0.04) |
PCWP: Pulmonary Capillary Wedge Pressure; BP: Blood Pressure. Data adapted from[4][5].
Table 2: Adverse Events in a Phase II Study of Istaroxime in Acute Heart Failure
| Adverse Event | Placebo | Istaroxime 0.5 µg/kg/min | Istaroxime 1.0 µg/kg/min |
| Gastrointestinal Events | 5% | 10% | 35% |
| Pain at Infusion Site | Reported, less frequent | More frequent, associated with short catheters | More frequent, associated with short catheters |
| Cardiovascular Events | 23% | 10% | 18% |
Data adapted from[11].
Experimental Protocols
Protocol 1: SERCA2a ATPase Activity Assay
This protocol is adapted from methodologies used in preclinical studies of Istaroxime and its derivatives.[8][12]
Objective: To determine the effect of Istaroxime derivatives on SERCA2a activity in cardiac microsomes.
Materials:
-
Cardiac tissue homogenates or isolated sarcoplasmic reticulum (SR) microsomes.
-
Assay buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
[γ-32P]ATP.
-
Cyclopiazonic acid (CPA) - a specific SERCA inhibitor.
-
Istaroxime derivative solutions of varying concentrations.
-
Scintillation counter.
Procedure:
-
Prepare cardiac SR microsomes from ventricular tissue by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation.
-
Pre-incubate the microsomes with the Istaroxime derivative at various concentrations for 5 minutes at 4°C.
-
Initiate the reaction by adding [γ-32P]ATP to the assay buffer containing the microsomes and the test compound.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).
-
Separate the unreacted [γ-32P]ATP from the released 32Pi by centrifugation.
-
Measure the radioactivity of the supernatant containing the 32Pi using a scintillation counter.
-
To determine the SERCA2a-specific activity, subtract the ATPase activity measured in the presence of 10 µM CPA from the total ATPase activity.
-
Plot the SERCA2a activity as a function of the Istaroxime derivative concentration to determine the EC50.
Protocol 2: Na+/K+-ATPase Activity Assay
This protocol is a generalized method based on colorimetric assays for Na+/K+-ATPase activity.[11][13][14]
Objective: To measure the inhibitory effect of Istaroxime derivatives on Na+/K+-ATPase activity.
Materials:
-
Tissue homogenate or purified Na+/K+-ATPase enzyme preparation.
-
Assay buffer (ouabain-free): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
Assay buffer (with ouabain): 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM ouabain.
-
ATP solution.
-
Malachite green reagent for phosphate detection.
-
Istaroxime derivative solutions of varying concentrations.
-
Spectrophotometer.
Procedure:
-
Prepare two sets of reaction tubes: one with ouabain-free buffer (total ATPase activity) and one with ouabain-containing buffer (ouabain-insensitive ATPase activity).
-
Add the tissue homogenate or purified enzyme and the Istaroxime derivative at various concentrations to both sets of tubes.
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to all tubes.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate (Pi) produced from ATP hydrolysis to form a colored complex.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Plot the Na+/K+-ATPase activity as a function of the Istaroxime derivative concentration to determine the IC50.
Protocol 3: Langendorff Isolated Perfused Heart Preparation
This is a classic ex vivo model to assess the direct effects of drugs on cardiac function.[10][15][16][17]
Objective: To evaluate the inotropic and lusitropic effects and the arrhythmogenic potential of Istaroxime derivatives on an isolated heart.
Materials:
-
Langendorff apparatus (including perfusion reservoir, pump, oxygenator, and temperature control).
-
Krebs-Henseleit buffer.
-
Surgical instruments for heart excision.
-
Intraventricular balloon catheter and pressure transducer.
-
ECG electrodes.
-
Data acquisition system.
-
Istaroxime derivative solutions.
Procedure:
-
Anesthetize the animal (e.g., rat, guinea pig) and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.
-
Attach ECG electrodes to the heart to record electrical activity.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Introduce the Istaroxime derivative into the perfusate at increasing concentrations.
-
Record left ventricular developed pressure (LVDP), the maximal rate of pressure development (+dP/dtmax), the maximal rate of pressure decay (-dP/dtmin), heart rate, and ECG for any arrhythmias.
-
Analyze the data to determine the dose-response relationship for the inotropic, lusitropic, and arrhythmogenic effects of the compound.
Visualizations
Caption: Signaling pathway of Istaroxime derivatives in cardiomyocytes.
Caption: Experimental workflow for determining the therapeutic index.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. adinstruments.com [adinstruments.com]
- 11. assaygenie.com [assaygenie.com]
- 12. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Istaroxime Hydrochloride and Levosimendan for the Treatment of Decompensated Heart Failure
Introduction
Acutely decompensated heart failure (ADHF) is a life-threatening condition characterized by the rapid onset or worsening of heart failure symptoms, necessitating urgent medical intervention. The cornerstone of pharmacological management for patients with severe cardiac dysfunction and hypoperfusion often involves inotropic agents. However, traditional inotropes, such as catecholamines, can increase myocardial oxygen consumption and have been associated with adverse outcomes, including arrhythmias and increased mortality.[1] This has spurred the development of novel inotropic agents with alternative mechanisms of action.
This guide provides a detailed comparison of two such agents: istaroxime hydrochloride, a first-in-class luso-inotropic agent, and levosimendan, a calcium sensitizer. We will objectively evaluate their distinct mechanisms of action, compare their performance based on available clinical trial data, and detail the experimental protocols of key studies.
Mechanism of Action
The therapeutic effects of istaroxime and levosimendan stem from fundamentally different molecular interactions within the cardiac myocyte and vasculature.
Istaroxime: A Dual-Action Luso-Inotropic Agent
Istaroxime possesses a unique dual mechanism of action that enhances both cardiac contractility (inotropic effect) and relaxation (lusitropic effect).[2][3]
-
Inhibition of Na+/K+-ATPase: Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiac myocytes.[4][5] This leads to a modest increase in intracellular sodium concentration. The elevated intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration during systole. This increased calcium availability enhances the binding of calcium to troponin C, leading to improved myocardial contractility.[6]
-
Stimulation of SERCA2a: Uniquely, istaroxime also stimulates the sarcoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][7] SERCA2a is responsible for the reuptake of calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole. By activating SERCA2a, istaroxime accelerates calcium sequestration, which promotes more rapid myocardial relaxation and improves diastolic function.[3][8] This enhanced SR calcium load also makes more calcium available for release in the subsequent systole, further contributing to the inotropic effect.[9]
Levosimendan: A Calcium Sensitizer and Vasodilator
Levosimendan improves cardiac function primarily through two distinct mechanisms that result in inodilation (both inotropic and vasodilatory effects).[10][11]
-
Calcium Sensitization: Levosimendan binds to the calcium-saturated cardiac troponin C in a calcium-dependent manner.[12][13] This binding stabilizes the troponin C molecule, enhancing and prolonging the actin-myosin interaction without increasing the intracellular calcium concentration.[14] This increased myofilament sensitivity to calcium improves cardiac contractility with a lower energy cost and without impairing diastolic relaxation, a key advantage over traditional inotropes.[15][16]
-
Opening of ATP-sensitive Potassium (K-ATP) Channels: Levosimendan opens ATP-sensitive potassium channels in the smooth muscle cells of the vasculature.[10][15] This action leads to hyperpolarization and relaxation of the smooth muscle, causing vasodilation in arterial (coronary, peripheral) and venous systems.[17] The resulting reduction in both preload and afterload decreases the workload on the failing heart.[18] At higher concentrations, levosimendan may also exert some phosphodiesterase-3 (PDE3) inhibitory effects, though its primary action at therapeutic doses is calcium sensitization.[19][20]
Clinical Efficacy and Safety Data
Direct head-to-head clinical trials comparing istaroxime and levosimendan are not yet available. The following tables summarize quantitative data from separate meta-analyses of randomized controlled trials (RCTs) where each drug was compared against placebo or standard therapies.
Table 1: Hemodynamic Effects
| Parameter | Istaroxime (vs. Placebo) | Levosimendan (vs. Placebo/Dobutamine) |
| Systolic Blood Pressure (SBP) | Significant Increase (MD: 8.41 mmHg)[21] | Decrease (due to vasodilation)[18] |
| Cardiac Index (L/min/m²) | Significant Increase (MD: 0.22)[21] | Significant Increase[11][22] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Significant Decrease[3] | Significant Decrease[11] |
| Heart Rate (HR) | No significant change or slight decrease[2][3] | Potential for increase[18] |
MD: Mean Difference. Data for Istaroxime and Levosimendan are compiled from separate studies and are not direct comparisons.
Table 2: Echocardiographic and Clinical Outcomes
| Parameter | Istaroxime (vs. Placebo) | Levosimendan (vs. Placebo/Dobutamine) |
| Left Ventricular Ejection Fraction (LVEF) | Significant Increase (MD: 1.26%)[21] | Significant Increase (MD: 6.39% vs Placebo)[23] |
| LV End-Systolic Volume (LVESV) | Significant Decrease (MD: -11.84 ml)[21] | Trend towards reduction |
| LV End-Diastolic Volume (LVEDV) | Significant Decrease (MD: -12.25 ml)[21] | No significant difference[22] |
| Diastolic Function (E/A Ratio) | Significant Decrease (MD: -0.39)[21] | Improvement in diastolic function reported[17] |
| All-Cause Mortality | Data not mature | Reduced vs. Placebo (RR: 0.60)[23]; No difference vs. Dobutamine[18] |
MD: Mean Difference; RR: Risk Ratio. Data are from separate meta-analyses and are not from head-to-head trials.
Table 3: Safety and Tolerability - Common Adverse Events
| Adverse Event Profile | Istaroxime | Levosimendan |
| Common Events | Gastrointestinal events (nausea, vomiting), infusion site pain.[21][24] | Hypotension, headache, nausea.[18] |
| Arrhythmic Potential | Low arrhythmogenic risk reported.[9] | Higher rates of atrial fibrillation compared to dobutamine.[18][25] |
| Serious Adverse Events | No significant difference in serious adverse events compared to placebo.[6] | No overall increase in any adverse events vs. placebo.[23] Risk of hypotension is notable.[26] |
Experimental Protocols and Workflows
The clinical development of both agents has involved rigorous, placebo-controlled, double-blind, randomized trials.
Example Protocol: Istaroxime (SEISMiC Trial)
-
Objective: To evaluate the safety and efficacy of istaroxime in patients with pre-cardiogenic shock due to acute heart failure.[24]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase II study.
-
Patient Population: Patients with acute heart failure, systolic blood pressure (SBP) <90 mmHg but without overt signs of hypoperfusion, and not on intravenous inotropes or vasopressors.[24]
-
Intervention: Patients were randomized to receive either an intravenous infusion of istaroxime or a matching placebo for 24 hours.[24]
-
Primary Endpoint: The primary efficacy endpoint was the area under the curve (AUC) representing the change in SBP from baseline over the treatment period.[24]
-
Secondary Endpoints: Included changes in cardiac index, left ventricular and atrial volumes, heart failure signs and symptoms, and safety assessments including adverse events and laboratory measurements.[24]
Example Protocol: Levosimendan (LIDO Study)
-
Objective: To compare the hemodynamic effects of levosimendan with dobutamine in patients with low-output, acutely decompensated heart failure.[11]
-
Study Design: A randomized, double-blind, multicenter study.
-
Patient Population: Patients with ADHF requiring inotropic support, with a cardiac index of <2.5 L/min/m² and a PCWP of >15 mmHg.
-
Intervention: Patients were randomized to receive either intravenous levosimendan (loading dose followed by a 24-hour infusion) or dobutamine (24-hour infusion).
-
Primary Endpoint: The primary endpoint was an increase in cardiac output of ≥30% and a decrease in PCWP of ≥25% at 24 hours.
-
Secondary Endpoints: Included all-cause mortality, changes in other hemodynamic parameters, and assessment of symptoms and adverse events.[11]
References
- 1. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Levosimendan - Wikipedia [en.wikipedia.org]
- 11. Use of levosimendan in acute and advanced heart failure: short review on available real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Levosimendan, a new calcium-sensitizing inotrope for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Troponin C-mediated calcium sensitization induced by levosimendan does not impair relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Levosimendan Efficacy and Safety: 20 years of SIMDAX in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. litfl.com [litfl.com]
- 19. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Short-term efficacy and safety of levosimendan in patients with chronic systolic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Efficacy and Safety of Levosimendan in Patients with Advanced Heart Failure: An Updated Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficacy and safety of levosimendan and dobutamine in heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. epidownload.i-med.ac.at [epidownload.i-med.ac.at]
Validating SERCA2a as the Primary Target for Istaroxime Hydrochloride's Lusitropic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Istaroxime hydrochloride and other SERCA2a-targeting alternatives, offering objective performance data and detailed experimental methodologies to validate the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) as the principal mediator of Istaroxime's lusitropic (cardiac relaxation) effects.
Istaroxime's Dual Mechanism of Action
Istaroxime is a novel intravenous agent for acute heart failure that exhibits both inotropic (contractility-enhancing) and lusitropic properties.[1][2] Its mechanism of action is twofold: inhibition of the Na+/K+-ATPase pump and stimulation of SERCA2a.[2] While Na+/K+-ATPase inhibition contributes to the inotropic effect by increasing intracellular calcium, the stimulation of SERCA2a is primarily responsible for the beneficial lusitropic effects, accelerating calcium reuptake into the sarcoplasmic reticulum and promoting myocardial relaxation.[2][3]
Comparative Analysis of SERCA2a Activators
To validate SERCA2a as the primary target for Istaroxime's lusitropic effects, this guide compares its performance with its metabolite PST3093, another small molecule activator CDN1163, and SERCA2a gene therapy. PST3093 is a noteworthy comparator as it is a selective SERCA2a activator with minimal inhibitory effects on the Na+/K+-ATPase, thus isolating the effects of SERCA2a stimulation.[4]
Quantitative Data on SERCA2a Activity
The following tables summarize the quantitative effects of Istaroxime and its alternatives on SERCA2a activity, specifically focusing on the maximal velocity (Vmax) and the calcium affinity (Kd(Ca2+)) of the enzyme.
| Compound/Therapy | Model System | Condition | Concentration | Effect on SERCA2a Vmax | Effect on SERCA2a Kd(Ca2+) | Citation(s) |
| Istaroxime | Dog Cardiac Microsomes | Healthy | 100 nM | +28% | No significant change | [3] |
| Dog Cardiac Microsomes | Failing Heart | 1 nM | +34% | No significant change | [3] | |
| Rat Cardiac Homogenates | Diabetic (STZ) | 500 nM | +25% | No significant change | [2] | |
| PST3093 | Rat Cardiac Homogenates | Diabetic (STZ) | 300 nM | +22% | No significant change | [4] |
| Guinea Pig Cardiac Microsomes | Healthy | 100 nM | No significant change | -25% (Increased affinity) | [4] | |
| CDN1163 | ER Microsomes | In vitro | Dose-dependent | Increased | Not specified | [5] |
| SERCA2a Gene Therapy | Human Clinical Trial (CUPID) | Advanced Heart Failure | N/A | Improved clinical outcomes | Not directly measured | [6][7] |
Effects on Lusitropy and Cardiac Function
| Compound/Therapy | Model System | Key Lusitropic/Functional Outcomes | Citation(s) |
| Istaroxime | Patients with Heart Failure | Decreased E/A ratio (-0.39), Decreased pulmonary artery systolic pressure (-2.30 mmHg) | [1] |
| PST3093 | Rat Model of Diabetic Cardiomyopathy | Improved overall cardiac performance | [4] |
| CDN1163 | Rat Cardiac Myocytes | Reduces high glucose-induced resistin and NFATc expression | [8] |
| SERCA2a Gene Therapy | Human Clinical Trial (CUPID 2) | No significant improvement in clinical outcomes in Phase 2b | [6] |
| Human Clinical Trial (Phase 1/2a for HFpEF) | Improved heart failure classification and exercise capacity in a small cohort | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Istaroxime's dual mechanism of action.
References
- 1. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 2. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective SERCA2a Activators: Preclinical Development of a Congeneric Group of First-in-Class Drug Leads against Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Therapy for Diastolic Heart Failure · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. SERCA2a Gene Transfer Therapy for Heart Failure | USC Journal [uscjournal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Istaroxime Hydrochloride: A Comparative Guide to its Inhibitory Effect on Na+/K+-ATPase in Human Myocardium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Istaroxime hydrochloride's inhibitory effect on Na+/K+-ATPase in human myocardium, supported by available experimental data. Istaroxime is a novel intravenous agent with a dual mechanism of action, making it a promising candidate for the treatment of acute heart failure.[1][2][3] It not only inhibits the Na+/K+-ATPase but also stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[1][2][4][5]
Comparative Analysis of Na+/K+-ATPase Inhibition
Istaroxime's inhibitory action on the Na+/K+-ATPase in cardiomyocytes is a key component of its inotropic effect. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger (NCX), ultimately enhancing myocardial contractility. While specific quantitative data on the inhibitory effect of Istaroxime on Na+/K+-ATPase exclusively in human myocardial tissue is limited in publicly available literature, studies on related mammalian tissues provide valuable insights.
| Compound | IC50 (Na+/K+-ATPase Inhibition) | Tissue Source | Species | Reference |
| Istaroxime | 0.14 ± 0.02 µM | Kidney | Dog | [6] |
| Istaroxime | 32 ± 4 µM | Ventricular Myocytes | Rat | [6] |
| Digoxin | Not specified in human myocardium in the provided results. | Not specified in human myocardium in the provided results. | Human |
Note: IC50 values can vary depending on the specific experimental conditions and the isoform of the Na+/K+-ATPase being studied.
Digoxin, a cardiac glycoside, is a well-established Na+/K+-ATPase inhibitor used in the treatment of heart failure.[7][8][9] While a direct quantitative comparison of the IC50 values of Istaroxime and Digoxin on Na+/K+-ATPase in human myocardium is not available in the provided search results, qualitative comparisons highlight a key difference. Istaroxime is suggested to have a wider therapeutic window and a better safety profile compared to digoxin, which may be attributed to its dual mechanism of action involving SERCA2a stimulation.[1]
Experimental Protocols
Measurement of Na+/K+-ATPase Activity in Human Myocardial Tissue
This protocol is a synthesized methodology based on established principles for measuring Na+/K+-ATPase activity, adapted for human myocardial tissue samples.
1. Sample Preparation:
-
Obtain human myocardial tissue biopsies and immediately freeze them in liquid nitrogen. Store at -80°C until use.
-
On the day of the assay, thaw the tissue on ice and homogenize it in a cold buffer solution (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2) using a glass or Teflon homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction containing the sarcolemma and Na+/K+-ATPase.
-
Resuspend the microsomal pellet in a known volume of storage buffer (e.g., 20 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.
2. ATPase Activity Assay:
-
The assay measures the rate of ATP hydrolysis by Na+/K+-ATPase, which is determined by quantifying the amount of inorganic phosphate (Pi) released. The Na+/K+-ATPase-specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.4)
-
100 mM NaCl
-
20 mM KCl
-
5 mM MgCl2
-
1 mM EGTA
-
-
Set up two sets of reaction tubes for each sample:
-
Total ATPase activity: Reaction mixture + microsomal protein.
-
Ouabain-insensitive ATPase activity: Reaction mixture + microsomal protein + ouabain (final concentration, e.g., 1 mM).
-
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP (final concentration, e.g., 3 mM).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution like ice-cold trichloroacetic acid (TCA).
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.[10]
-
Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity and express the results as nmol Pi/mg protein/min.
Visualizing the Mechanism and Workflow
Signaling Pathway of Istaroxime in Cardiomyocytes
Caption: Istaroxime's dual mechanism of action in a cardiomyocyte.
Experimental Workflow for Na+/K+-ATPase Activity Assay
Caption: Workflow for determining Na+/K+-ATPase activity in human myocardium.
References
- 1. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myocardial Na,K-ATPase and digoxin therapy in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Istaroxime Hydrochloride: A Comparative Analysis of its Off-Target Screening and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Istaroxime hydrochloride is a novel inotropic and lusitropic agent under investigation for the treatment of acute heart failure. Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase (NKA) and the stimulation of Sarco/Endoplasmic Reticulum Ca2+-ATPase isoform 2a (SERCA2a), distinguishes it from other inotropic agents.[1][2][3] This guide provides a comparative analysis of the off-target screening and selectivity profile of this compound, with a particular focus on its comparison with the traditional cardiac glycoside, digoxin.
While comprehensive off-target screening data for Istaroxime across a broad panel of receptors, ion channels, and enzymes is not extensively available in the public domain, existing research highlights its favorable selectivity profile, contributing to a potentially wider therapeutic window compared to older inotropes.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data for this compound and its primary metabolite, PST3093, in comparison to Digoxin.
| Target | Compound | Parameter | Value | Species/Tissue | Reference |
| Primary Targets | |||||
| Na+/K+-ATPase (NKA) | This compound | IC50 | 0.14 ± 0.02 µM | Dog Kidney | [1] |
| This compound | IC50 | 55 ± 19 µM | Rat Renal | [1] | |
| PST3093 (metabolite) | Activity | No inhibition up to 100 µM | Dog Kidney | [1] | |
| Digoxin | - | - | - | Data not available in provided search results | |
| SERCA2a | This compound | Activity | Stimulatory | Guinea-pig and human cardiac microsomes | [1] |
| PST3093 (metabolite) | Activity | Stimulatory | Rat cardiac preparations | [1] | |
| Digoxin | Activity | No direct stimulation | - | [1] | |
| Key Off-Target Indicator | |||||
| Transient Inward Current (ITI) | This compound | Inhibition | 43% | Guinea pig ventricular myocytes | [1] |
| Digoxin | Inhibition | No significant inhibition | Guinea pig ventricular myocytes | [1] |
Comparative Selectivity and Safety Profile
This compound demonstrates a distinct selectivity and safety profile when compared to digoxin, a long-standing therapy for heart failure.
This compound:
-
Dual Mechanism: Istaroxime's unique ability to both inhibit NKA and stimulate SERCA2a contributes to its lusitropic (myocardial relaxation) effects alongside its inotropic (myocardial contraction) properties.[1][3] This dual action is believed to improve calcium handling within cardiomyocytes, potentially reducing the risk of calcium overload-induced arrhythmias.[1]
-
Reduced Arrhythmogenic Potential: Preclinical studies indicate that Istaroxime has a lower propensity to induce arrhythmias compared to digoxin.[1] This is partly attributed to its inhibition of the transient inward current (ITI), a key factor in the development of digitalis-induced arrhythmias.[1] In contrast, digoxin does not exhibit this inhibitory effect.[1]
-
Metabolite Profile: The primary metabolite of Istaroxime, PST3093, is a selective SERCA2a activator with no significant inhibitory effect on Na+/K+-ATPase.[1] This suggests that the therapeutic effects of Istaroxime may be prolonged and potentially refined through its metabolic pathway.
-
Adverse Events: Clinical trials have reported adverse events for Istaroxime, including gastrointestinal discomfort and pain at the injection site.[1][4][5]
Digoxin:
-
Primary Mechanism: Digoxin's primary mechanism is the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced contractility.[3] It does not directly stimulate SERCA2a.
-
Narrow Therapeutic Window: Digoxin is known for its narrow therapeutic index, with a higher risk of toxicity and arrhythmias at therapeutic concentrations.
-
Arrhythmogenic Risk: The pro-arrhythmic effects of digoxin are well-documented and are linked to its mechanism of action, which can lead to delayed afterdepolarizations and triggered activity.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Istaroxime Hydrochloride with Other Na+/K+-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Istaroxime hydrochloride, a novel Na+/K+-ATPase inhibitor with a unique dual mechanism of action, against other agents in its class, primarily focusing on the well-established cardiac glycoside, Digoxin. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Introduction: The Evolving Landscape of Na+/K+-ATPase Inhibition
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane of animal cells.[1] Its inhibition has long been a therapeutic strategy, most notably in the management of heart failure.[2] Cardiac glycosides, such as Digoxin, have been the cornerstone of this therapeutic class for centuries.[3] However, their narrow therapeutic window and potential for significant cardiotoxicity have spurred the development of novel Na+/K+-ATPase inhibitors with improved safety profiles.[3]
Istaroxime is a first-in-class agent that not only inhibits the Na+/K+-ATPase but also uniquely stimulates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a).[4][5] This dual mechanism of action confers both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects, setting it apart from traditional cardiac glycosides.[4][5]
Mechanisms of Action: A Tale of Two Pathways
The distinct therapeutic profiles of Istaroxime and traditional Na+/K+-ATPase inhibitors like Digoxin stem from their differing molecular interactions and downstream signaling effects.
Istaroxime: A Dual-Action Luso-Inotropic Agent
Istaroxime's primary mechanism involves the inhibition of the Na+/K+-ATPase, which leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the Na+/Ca2+ exchanger (NCX), resulting in an accumulation of intracellular calcium.[5] The elevated cytosolic calcium enhances the interaction between actin and myosin filaments, leading to increased myocardial contractility.[6]
Crucially, Istaroxime also directly stimulates SERCA2a activity.[4][7] It achieves this by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a, a mechanism that is independent of cAMP/PKA signaling.[4][8] This enhanced SERCA2a activity leads to more rapid sequestration of calcium from the cytosol back into the sarcoplasmic reticulum during diastole, thereby improving myocardial relaxation.[4]
dot
Istaroxime's Dual Mechanism of Action
Traditional Na+/K+-ATPase Inhibitors (e.g., Digoxin)
The mechanism of action for traditional cardiac glycosides like Digoxin primarily relies on the inhibition of the Na+/K+-ATPase.[2][3] This leads to the same cascade of increased intracellular sodium and subsequently increased intracellular calcium, resulting in a positive inotropic effect.[2] However, these agents lack the direct stimulatory effect on SERCA2a. The absence of this lusitropic component can contribute to diastolic dysfunction and an increased risk of calcium overload-related arrhythmias.[9]
dot
Digoxin's Mechanism of Action
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing Istaroxime with other Na+/K+-ATPase inhibitors.
In Vitro Potency and Efficacy
| Parameter | Istaroxime | Digoxin | Ouabain | Notes |
| Na+/K+-ATPase Inhibition (IC50) | Data not available in cardiac myocytes | Cytotoxic to leukemia cells at 0.02-1 µM[10] | IC50 of 0.23 mM reported in one study[6] | Direct comparative IC50 values in cardiac preparations are not readily available in the reviewed literature. |
| SERCA2a Activation | Normalizes depressed Vmax at 100 nM in failing heart microsomes[7] | No direct stimulatory effect | No direct stimulatory effect | Istaroxime's SERCA2a stimulation is a key differentiator. |
In Vivo Hemodynamic and Safety Parameters
| Parameter | Istaroxime | Digoxin | Notes |
| Inotropic Effect | Increases contractility | Increases contractility | Both agents demonstrate positive inotropic effects. |
| Lusitropic Effect | Improves myocardial relaxation | Lacks direct lusitropic effect | Istaroxime's SERCA2a stimulation contributes to improved diastolic function. |
| Arrhythmogenic Potential | Lower propensity for arrhythmias | Higher risk of arrhythmias | Istaroxime's effect on SERCA2a may contribute to a wider safety margin.[9] |
| Cardiotoxicity | Does not promote cardiomyocyte death at equi-inotropic concentrations to ouabain[9] | Can induce cardiomyocyte apoptosis | Studies suggest a more favorable cardiotoxicity profile for Istaroxime.[9] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Istaroxime and other Na+/K+-ATPase inhibitors.
Na+/K+-ATPase Activity Assay
Objective: To determine the inhibitory effect of compounds on Na+/K+-ATPase activity.
Principle: The enzymatic activity of Na+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which is determined by measuring the amount of inorganic phosphate (Pi) released.[1][11] The Na+/K+-ATPase-specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor, such as ouabain.[12]
General Protocol:
-
Preparation of Cardiac Microsomes: Isolate cardiac muscle tissue and homogenize in a suitable buffer. Perform differential centrifugation to enrich for the microsomal fraction containing the sarcolemma and sarcoplasmic reticulum.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl at optimal concentrations and pH.
-
Incubation: Add the cardiac microsomes to the reaction mixture with and without the test compound (e.g., Istaroxime, Digoxin) at various concentrations. Incubate at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.
-
Quantification of Inorganic Phosphate: Measure the amount of released Pi using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.
-
Data Analysis: Calculate the specific Na+/K+-ATPase activity and determine the IC50 value for each inhibitor.
dot
Na+/K+-ATPase Activity Assay Workflow
SERCA2a Activity and Calcium Uptake Assay
Objective: To measure the stimulatory effect of compounds on SERCA2a activity and sarcoplasmic reticulum (SR) calcium uptake.
Principle: SERCA2a activity can be assessed by measuring the rate of ATP hydrolysis in SR-enriched vesicles.[13] Calcium uptake into these vesicles can be monitored using fluorescent Ca2+ indicators or radioisotopes.[14][15]
General Protocol:
-
Preparation of SR Vesicles: Isolate SR vesicles from cardiac tissue through homogenization and differential centrifugation.
-
Calcium Uptake Measurement:
-
Resuspend the SR vesicles in a buffer containing a fluorescent Ca2+ indicator (e.g., Fura-2, Indo-1) or 45Ca2+.
-
Initiate calcium uptake by adding ATP.
-
Monitor the change in fluorescence or radioactivity over time to determine the rate of calcium uptake.
-
-
ATPase Activity Measurement:
-
Incubate SR vesicles with ATP in the presence of calcium.
-
Measure the rate of Pi release as described in the Na+/K+-ATPase assay. The SERCA2a-specific activity is often determined as the portion of ATPase activity that is sensitive to a specific SERCA inhibitor like thapsigargin or cyclopiazonic acid (CPA).[13]
-
-
Data Analysis: Determine the EC50 for SERCA2a activation and the maximal velocity (Vmax) of calcium uptake.
dot
References
- 1. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. droracle.ai [droracle.ai]
- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Mechanisms Underlying the Low Cardiotoxicity of Istaroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Novel approach for quantification of endoplasmic reticulum Ca2+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Istaroxime Hydrochloride in Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer mechanism and performance of Istaroxime hydrochloride against established therapies in prostate cancer models. Experimental data is presented to support the validation of Istaroxime as a potential repurposed therapeutic agent for prostate cancer.
This compound: A Multi-Modal Anticancer Agent
Istaroxime is a Na+/K+ ATPase inhibitor that has demonstrated significant anticancer activity in preclinical prostate cancer models.[1][2] Its mechanism of action is multifaceted, extending beyond simple ion pump inhibition to impact several critical cancer signaling pathways.
The primary mechanism involves the inhibition of the Na+/K+ ATPase pump, which leads to downstream effects including the induction of apoptosis (programmed cell death) and activation of caspase-3.[1] Studies have shown that in DU145 prostate cancer cells, Istaroxime treatment (5 μM for 24 hours) can increase the apoptotic cell population from 9.48% to 46.54%.[1][3] Concurrently, Istaroxime suppresses the expression of the c-Myc oncoprotein, a key driver of cell proliferation.[1] Further investigations have revealed that Istaroxime also modulates actin cytoskeleton dynamics, inhibits cell migration, and downregulates Orai1 expression and Focal Adhesion Kinase (FAK) phosphorylation, all of which are crucial for cancer metastasis.[4] More recent findings suggest a potential role for Istaroxime as a Topoisomerase I inhibitor.[5]
Comparative Analysis with Standard Prostate Cancer Therapies
To objectively evaluate Istaroxime's potential, its mechanism and in vitro efficacy are compared with two major classes of drugs used in the treatment of advanced prostate cancer: Androgen Receptor Signaling Inhibitors and Taxane Chemotherapies.
Androgen Receptor (AR) Signaling Inhibitors
Drugs like Abiraterone Acetate and Enzalutamide are cornerstones of metastatic castration-resistant prostate cancer (mCRPC) treatment. Abiraterone inhibits the CYP17A1 enzyme, blocking the synthesis of androgens, including testosterone, which fuels prostate cancer growth.[6][7] Enzalutamide is a potent androgen receptor inhibitor that prevents androgen binding, nuclear translocation of the receptor, and its interaction with DNA.[8]
Taxane Chemotherapies
Docetaxel and Cabazitaxel are mitotic inhibitors used for mCRPC. They work by binding to β-tubulin, which stabilizes microtubules and prevents their depolymerization. This action arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[9]
Data Presentation
Table 1: Comparison of Anticancer Mechanisms in Prostate Cancer
| Feature | This compound | Androgen Receptor Signaling Inhibitors | Taxane Chemotherapies |
| Drug Class | Na+/K+ ATPase Inhibitor | AR-Targeted Agents (CYP17A1 Inhibitor, AR Antagonist) | Microtubule Inhibitors |
| Primary Target | Na+/K+ ATPase, Topoisomerase I | CYP17A1 (Abiraterone), Androgen Receptor (Enzalutamide) | β-tubulin |
| Key Downstream Effects | Induction of apoptosis, ↓ c-Myc, ↓ cell migration, Caspase-3 activation | ↓ Androgen synthesis, Blockade of AR signaling | G2/M cell cycle arrest, Induction of apoptosis |
Table 2: Summary of In Vitro Efficacy in Prostate Cancer Cell Lines
| Drug | Cell Line | Endpoint | Result | Citation |
| Istaroxime | PC-3 | IC50 (72h) | 16 µM | [5] |
| Istaroxime | DU145 | % Apoptotic Cells (24h) | 46.54% (vs. 9.48% in control) | [1][3] |
| Docetaxel | PC-3 | IC50 (48h) | 3.72 nM | [9] |
| Docetaxel | DU145 | IC50 (48h) | 4.46 nM | [9] |
| Docetaxel | DU145 | % Apoptotic Cells (48h) | 15.3% (at 0.25 µM) | [10] |
| Enzalutamide | LNCaP | IC50 | ~12.31 µmol/L | [11] |
| Abiraterone | LNCaP | Cell Growth Inhibition (6d) | IC50 ~5-10 µM | [12] |
Note: Experimental conditions (e.g., exposure time, assay type) vary between studies, and direct comparison of absolute values should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the validation of Istaroxime and its alternatives.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., Istaroxime) and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13]
-
Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with the compound of interest for the specified time (e.g., 24 hours).[14]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15][16]
-
Permeabilization: Wash the cells and permeabilize with 0.25% Triton X-100 in PBS for 20-30 minutes to allow entry of the labeling enzyme.[15][16]
-
Equilibration: Wash and incubate the samples with an equilibration buffer for 5-10 minutes.[17]
-
Labeling Reaction: Incubate cells with a reaction mix containing TdT (Terminal deoxynucleotidyl transferase) enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.[17] This allows the TdT to label the 3'-hydroxyl ends of fragmented DNA.
-
Washing & Counterstaining: Wash the cells multiple times with PBS. A nuclear counterstain (e.g., DAPI or Propidium Iodide) can be added to visualize all cell nuclei.
-
Analysis: Visualize the cells using a fluorescence microscope or quantify the apoptotic population via flow cytometry.[1] Apoptotic cells will exhibit bright green/red fluorescence depending on the label used.
Western Blot for c-Myc Expression
This technique is used to detect and quantify the level of a specific protein (e.g., c-Myc) in a cell lysate.[18]
-
Cell Lysis: Treat cells with Istaroxime for various time points (e.g., 0.5, 2, 6 hours), then wash with cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control protein (e.g., β-Actin or GAPDH).[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine relative protein expression.
Cell Migration (Transwell) Assay
This assay assesses the migratory capacity of cancer cells in vitro.[21][22]
-
Cell Preparation: Culture prostate cancer cells (e.g., DU145) and serum-starve them overnight to minimize baseline migration.[23]
-
Chamber Setup: Place Transwell inserts (typically with 8.0 µm pores) into the wells of a 24-well plate. Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[24]
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the test compound (e.g., Istaroxime) or vehicle control. Seed the cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for migration (e.g., 24 hours) at 37°C.[4][23]
-
Cell Removal: After incubation, carefully remove the non-migratory cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol or paraformaldehyde, and then stain them with a solution like 0.1% crystal violet.[23]
-
Quantification: Elute the stain and measure its absorbance, or count the number of migrated cells in several microscopic fields. Express the results as a percentage of migration compared to the control.[23]
References
- 1. Functional characterization and anti-cancer action of the clinical phase II cardiac Na+/K+ ATPase inhibitor istaroxime: in vitro and in vivo properties and cross talk with the membrane androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime, a potential anticancer drug in prostate cancer, exerts beneficial functional effects in healthy and diseased human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Evaluation of the Anticancer and Biological Activities of Istaroxime via Ex Vivo Analyses, Molecular Docking and Conceptual Density Functional Theory Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Targeting Apoptotic Activity Against Prostate Cancer Stem Cells [mdpi.com]
- 11. [Establishment of enzalutamide-resistant human prostate cancer cell lines and screening of lncRNA and mRNA expression profiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUNEL staining [abcam.com]
- 14. Apoptosis Analysis by TUNEL Assay [bio-protocol.org]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. tandfonline.com [tandfonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. C‐C motif ligand 5 promotes migration of prostate cancer cells in the prostate cancer bone metastasis microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Safety Operating Guide
Proper Disposal of Istaroxime Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This document provides essential guidance on the proper disposal procedures for istaroxime hydrochloride, a Na+/K+-ATPase inhibitor and sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA 2) activator. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as general waste.
Hazard Profile
A summary of the key hazards associated with this compound is presented below. This information is derived from safety data sheets (SDS) and should be consulted before handling the compound.
| Hazard Statement | GHS Classification | Precautionary Code |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4) | H302 |
| Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | H410 |
Disposal Procedures
The primary directive for the disposal of this compound is to engage an approved waste disposal company[1]. The following steps provide a procedural workflow for researchers in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Pure Compound (Unused/Expired): Keep in its original, clearly labeled container.
-
Contaminated Materials: This includes items such as personal protective equipment (PPE), weigh boats, pipette tips, and any absorbent materials used for spill cleanup. These should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Waste Containment and Labeling
-
All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
Step 3: On-site Storage
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area has secondary containment to manage any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[2].
Experimental Protocol for Spill Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the extent possible without spreading dust.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.
-
Collection: Collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: Dispose of all cleanup materials as hazardous waste, following the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Personal protective equipment for handling Istaroxime hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Istaroxime hydrochloride. The following procedural steps and data are designed to ensure safe operational handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that requires careful handling due to its potential hazards. One Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another indicates it is not a hazardous substance, but still advises caution[2]. Given the conflicting information, it is imperative to handle it as a hazardous compound.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated gloves (e.g., nitrile) tested to ASTM D6978 standard.[3] | Prevents skin contact. Double gloving provides an extra layer of protection.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator.[5] | Required when handling the powder outside of a containment system to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Weighing and Solution Preparation :
-
Post-Experiment Decontamination and Cleanup :
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes contaminated gloves, gowns, shoe covers, and weighing papers. |
| Liquid Waste | Labeled, sealed hazardous waste container. | Includes unused solutions and contaminated solvents. |
| Sharps | Puncture-resistant sharps container. | Includes contaminated needles and syringes. |
All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with federal, state, and local regulations.[1][2][7] Do not dispose of this compound or its waste down the drain, as it is very toxic to aquatic life.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Exposure and First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2] |
Spill Response Workflow
Caption: Emergency spill response workflow for this compound.
References
- 1. This compound(PST2744)|374559-48-5|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
